molecular formula C9H9NO2S B1588702 6-Ethoxy-2(3H)-benzothiazolone CAS No. 72680-01-4

6-Ethoxy-2(3H)-benzothiazolone

Numéro de catalogue: B1588702
Numéro CAS: 72680-01-4
Poids moléculaire: 195.24 g/mol
Clé InChI: GFNGOOZIXBRRQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethoxy-2(3H)-benzothiazolone ( 72680-01-4) is a small molecule organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is a specific derivative within the privileged benzothiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological potential . The compound features a benzothiazolone core substituted with an ethoxy group (-OCH2CH3) at the 6-position of the benzene ring, which influences its physical properties and biological interactions . Its density is reported as 1.292 g/cm³ and it has a topological polar surface area of 63.6 Ų . As a key building block in synthetic chemistry, this compound serves as a versatile precursor for the development of novel bioactive molecules . Benzothiazole derivatives are extensively researched as multitarget-directed ligands for complex neurodegenerative diseases like Alzheimer's . They are also prominent in oncology research, with novel derivatives demonstrating potent anti-tumor and anti-inflammatory activities in biological evaluations, including the inhibition of cancer cell proliferation and migration . The benzothiazole core is a cornerstone for developing new therapeutic agents and is also investigated for applications in materials science, including the creation of polymers and functional materials . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-ethoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNGOOZIXBRRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428815
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-01-4
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-ethoxy-2(3H)-benzothiazolone, a key heterocyclic scaffold with applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, reaction mechanisms, and practical laboratory protocols. We will primarily focus on a robust and widely applicable two-step synthesis commencing from 4-ethoxyaniline, followed by a discussion of alternative routes. Each section is grounded in established chemical literature, emphasizing the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the process.

Introduction and Strategic Overview

This compound is a derivative of the benzothiazole family, a class of bicyclic heteroaromatic compounds that are prominent in pharmaceuticals and functional materials.[1][2] The "-olone" suffix indicates a ketone group at the 2-position of the thiazole ring, imparting unique chemical properties compared to its 2-amino or 2-mercapto analogues. Its structural similarity to Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlights the importance of this chemical family.[3][4][5]

This guide will dissect a primary, reliable synthetic route that is often favored for its accessibility of starting materials and high-yield transformations. The core strategy involves two main stages:

  • Formation of the Benzothiazole Core: Construction of the 2-amino-6-ethoxybenzothiazole intermediate via electrophilic cyclization of 4-ethoxyaniline.

  • Conversion to the Benzothiazolone: Hydrolysis of the 2-amino intermediate to install the target 2-oxo functionality.

This approach allows for modularity and is based on the well-documented Hugershoff reaction for benzothiazole synthesis.[6]

Primary Synthesis Pathway: From Aniline to Benzothiazolone

The most common and field-proven pathway leverages readily available 4-ethoxyaniline. The entire process can be visualized as a sequence of electrophilic aromatic substitution, intramolecular cyclization, and subsequent hydrolysis.

Synthesis_Pathway A 4-Ethoxyaniline B 2-Amino-6-ethoxybenzothiazole A->B KSCN, Br₂ Glacial Acetic Acid C This compound B->C Acid Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

This reaction is a classic example of benzothiazole ring formation. It proceeds by generating thiocyanogen ((SCN)₂) in situ, which then acts as an electrophile.[7]

Causality and Mechanistic Insight: The choice of reagents is critical. 4-ethoxyaniline serves as the nucleophilic aromatic backbone. Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) provides the thiocyanate ion (-SCN).[8][9] Bromine (Br₂) in glacial acetic acid is used to oxidize the thiocyanate ion to the highly electrophilic thiocyanogen. Acetic acid is an ideal solvent as it protonates the aniline, moderating its reactivity while being polar enough to dissolve the reagents.[9]

The reaction mechanism proceeds as follows:

  • Thiocyanogen Formation: Bromine oxidizes two equivalents of thiocyanate ions to form thiocyanogen.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-ethoxyaniline attacks the sulfur atom of thiocyanogen. The ethoxy and amino groups are ortho-, para-directing, and the attack occurs ortho to the amino group due to steric and electronic factors.

  • Intramolecular Cyclization: The nitrogen of the amino group attacks the carbon of the newly installed thiocyanate group, initiating the ring closure.

  • Tautomerization: A final proton transfer results in the stable aromatic 2-aminobenzothiazole ring system.

Mechanism cluster_0 Step 1: Electrophilic Attack & Cyclization cluster_1 Step 2: Hydrolysis Aniline 4-Ethoxyaniline Intermediate1 Thiocyanated Aniline Intermediate Aniline->Intermediate1 + (SCN)₂ Thiocyanogen (SCN)₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product1 2-Amino-6-ethoxybenzothiazole Intermediate2->Product1 Tautomerization Product1_H 2-Amino-6-ethoxybenzothiazole Protonated Protonated Intermediate Product1_H->Protonated + H₃O⁺ Water_Attack Tetrahedral Intermediate Protonated->Water_Attack + H₂O Final_Product This compound Water_Attack->Final_Product - NH₄⁺

Caption: Simplified reaction mechanism for benzothiazole formation and hydrolysis.

Step 2: Hydrolysis of 2-Amino-6-ethoxybenzothiazole

The conversion of the 2-amino group to a 2-oxo group is typically achieved through acid-catalyzed hydrolysis. This reaction involves the nucleophilic attack of water on the protonated imine carbon of the benzothiazole ring, followed by the elimination of ammonia.

Causality and Experimental Choices: Dilute sulfuric acid or hydrochloric acid is commonly used. The reaction often requires elevated temperatures to overcome the activation energy associated with the stability of the aromatic aminobenzothiazole ring. The concentration of the acid and the reaction temperature are key parameters that must be optimized to maximize the yield of the desired benzothiazolone while minimizing potential side reactions like decomposition or sulfonation.

Experimental Protocols & Data

The following protocols are representative procedures synthesized from established literature for analogous compounds.[6][9] Researchers should perform their own risk assessment before proceeding.

Protocol for 2-Amino-6-ethoxybenzothiazole
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-ethoxyaniline (0.1 mol) and potassium thiocyanate (0.25 mol) in glacial acetic acid (150 mL).

  • Reaction Initiation: Cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (0.11 mol) in 40 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Workup and Isolation: Pour the reaction mixture into a large beaker of ice water (800 mL). A precipitate will form. Neutralize the solution carefully with a concentrated sodium carbonate or ammonium hydroxide solution until the pH is ~7-8.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-ethoxybenzothiazole as a solid.

Protocol for this compound
  • Reaction Setup: Suspend the 2-amino-6-ethoxybenzothiazole (0.1 mol) obtained from the previous step in a mixture of water (100 mL) and concentrated sulfuric acid (50 mL).

  • Heating: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford this compound.

Quantitative Data Summary
StepProductStarting MaterialReagentsTypical YieldMelting Point (°C)
12-Amino-6-ethoxybenzothiazole4-EthoxyanilineKSCN, Br₂, Acetic Acid75-85%~165-168
2This compound2-Amino-6-ethoxybenzothiazoleH₂SO₄, H₂O60-75%148-149[10]

Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.

Alternative Synthesis Routes

While the primary pathway is robust, other methods exist for constructing the benzothiazolone core. One notable alternative involves the cyclization of 2-amino-4-ethoxyphenol with a thiocarbonyl source or, more directly, the reaction of 2-amino-4-ethoxythiophenol with a carbonylating agent.

For instance, the reaction of an o-aminothiophenol with carbonyl sulfide or phosgene derivatives provides a direct route to the 2-benzothiazolinone structure.[11] This approach avoids the intermediate 2-amino stage and subsequent hydrolysis step but requires the synthesis of the corresponding substituted o-aminothiophenol, which may be more complex than starting with the aniline.

Experimental Workflow Visualization

A systematic workflow is crucial for ensuring safety, efficiency, and reproducibility in a multi-step synthesis.

Workflow cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Hydrolysis to Benzothiazolone S1_Setup Reaction Setup (Aniline, KSCN, AcOH) S1_Cool Cooling to 0-5 °C S1_Setup->S1_Cool S1_Add Dropwise Br₂ Addition S1_Cool->S1_Add S1_Stir Stir Overnight at RT S1_Add->S1_Stir S1_Workup Quench & Neutralize S1_Stir->S1_Workup S1_Purify Filter & Recrystallize S1_Workup->S1_Purify S1_Analyze1 Characterize Intermediate (TLC, MP, NMR) S1_Purify->S1_Analyze1 S2_Setup Reaction Setup (Intermediate, H₂SO₄) S1_Analyze1->S2_Setup Proceed with Pure Intermediate S2_Reflux Heat under Reflux (4-6h) S2_Setup->S2_Reflux S2_Monitor Monitor by TLC S2_Reflux->S2_Monitor S2_Workup Cool & Precipitate S2_Monitor->S2_Workup S2_Purify Filter & Recrystallize S2_Workup->S2_Purify S2_Analyze2 Characterize Final Product (MP, NMR, IR, MS) S2_Purify->S2_Analyze2

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has detailed a reliable and well-substantiated pathway for the synthesis of this compound. By starting with 4-ethoxyaniline, the target molecule can be accessed in two logical steps: the formation of the 2-amino-6-ethoxybenzothiazole intermediate via electrophilic thiocyanation and cyclization, followed by its acidic hydrolysis. The provided mechanistic insights and detailed protocols offer a solid foundation for laboratory execution. The discussion of alternative routes further broadens the strategic perspective for synthetic chemists. This comprehensive approach, grounded in scientific principles and practical considerations, is designed to empower researchers in their pursuit of novel benzothiazole derivatives for various scientific applications.

References

An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Ethoxy-2(3H)-benzothiazolone is a heterocyclic organic compound featuring a core benzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug development.[1][2] The benzothiazole nucleus is a key pharmacophore found in a range of therapeutically active agents, exhibiting properties that include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] This guide provides a comprehensive technical overview of the chemical properties of the 6-ethoxy derivative, designed for researchers and professionals in drug discovery. It covers the compound's physicochemical characteristics, predictive spectral analysis, a detailed, field-proven synthesis protocol, key reactivity patterns, and its potential applications as a scaffold for novel therapeutics.

The Benzothiazolone Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) facilitate diverse, high-affinity interactions with a wide array of biological targets.[4] The 2(3H)-benzothiazolone variant, featuring a lactam (cyclic amide) moiety, offers specific hydrogen bonding capabilities and serves as a versatile synthetic intermediate.[5] The introduction of an ethoxy group at the 6-position, as in the title compound, modulates the molecule's electronic properties and lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile and its target-binding affinity.

Physicochemical & Structural Properties

A precise understanding of the physicochemical properties of this compound is foundational for its application in research and development. These characteristics govern its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource(s)
CAS Number 72680-01-4[6]
Molecular Formula C₉H₉NO₂S[6]
Molecular Weight 195.24 g/mol [6]
Appearance White to off-white solid (predicted)
Melting Point 148-149 °C[7]
Density (Predicted) 1.292 ± 0.06 g/cm³[7]
pKa (Predicted) 10.01 ± 0.20[7]

Chemical Structure:

Caption: Structure of this compound.

Spectral Signature Analysis (Predictive)

¹H NMR Spectroscopy:

  • Ethoxy Group: A triplet integrating to 3H would be expected around δ 1.4 ppm (–CH₃), coupled to a quartet integrating to 2H around δ 4.0 ppm (–O–CH₂–).

  • Aromatic Protons: The benzene ring protons would appear in the δ 6.8-7.5 ppm region. Proton H7 (adjacent to sulfur) would likely be a doublet around δ 7.3 ppm. Proton H5 (meta to the ethoxy group) would be a doublet of doublets around δ 6.9 ppm. Proton H4 (ortho to the ethoxy group) would appear as a doublet around δ 6.8 ppm.

  • Amide Proton: A broad singlet corresponding to the N–H proton is expected, likely in the δ 11.0-12.0 ppm region, which would be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The lactam C=O carbon would exhibit a characteristic signal in the downfield region, around δ 170 ppm.

  • Aromatic Carbons: Six distinct signals would appear in the δ 110-155 ppm range. The carbon attached to the ethoxy group (C6) would be significantly shielded, while C3a and C7a, part of the fused ring system, would be further downfield.

  • Ethoxy Carbons: The –O–CH₂– carbon is expected around δ 64 ppm, and the terminal –CH₃ carbon would be upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy:

  • N–H Stretch: A moderate to strong, broad absorption band is expected in the 3100-3300 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption corresponding to the lactam carbonyl group should appear around 1680-1700 cm⁻¹.[4]

  • C–O–C Stretch: Asymmetric and symmetric stretching of the aryl-alkyl ether will produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Medium intensity bands will be present in the 1450-1600 cm⁻¹ region.

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a robust, two-step sequence starting from the commercially available 4-ethoxyaniline (p-phenetidine). This protocol first involves the formation of the 2-aminobenzothiazole intermediate, followed by hydrolysis to the target benzothiazolone.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole (Intermediate)

  • Causality: This step utilizes a classic electrophilic aromatic substitution reaction to form the thiazole ring. Ammonium thiocyanate and bromine react in situ to form thiocyanogen ((SCN)₂), a potent electrophile.[11] The electron-donating ethoxy group on the aniline precursor activates the ring and directs the thiocyanation primarily to the ortho position relative to the amino group. The amino group then acts as an intramolecular nucleophile, attacking the thiocyanate carbon to initiate cyclization and form the stable 2-aminobenzothiazole ring system.[12]

  • Protocol:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-ethoxyaniline (1.0 eq) and ammonium thiocyanate (3.0 eq) in glacial acetic acid.

    • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of bromine (2.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Upon completion, pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms and the pH is ~7-8.

    • Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to yield pure 2-Amino-6-ethoxybenzothiazole as a solid.[13]

Step 2: Hydrolysis to this compound (Final Product)

  • Causality: This step involves the nucleophilic attack of hydroxide on the C2 carbon of the 2-aminobenzothiazole. This reaction proceeds via a ring-opening/ring-closing mechanism under high-temperature, basic conditions, leading to the expulsion of ammonia and the formation of the more thermodynamically stable lactam.[5] Ethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature. Subsequent acidification of the resulting sodium salt precipitates the target product.

  • Protocol:

    • To a flask equipped with a reflux condenser and magnetic stirrer, add the 2-Amino-6-ethoxybenzothiazole (1.0 eq), solid sodium hydroxide (2.0 eq), and ethylene glycol.

    • Heat the mixture with stirring to 130-140 °C and maintain this temperature for 6-8 hours. The reaction should become a clear, homogenous solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to approximately 80 °C and carefully pour it into a large volume of ice water with vigorous stirring.

    • Acidify the aqueous solution to pH 5-6 by the slow, dropwise addition of 10% hydrochloric acid. A precipitate will form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

    • If necessary, the final product can be further purified by recrystallization from ethanol.

Chemical Reactivity and Derivatization Potential

The this compound scaffold offers two primary sites for chemical modification, making it a valuable building block for creating libraries of new chemical entities for high-throughput screening.

  • N-Alkylation/Acylation: The amide nitrogen (N-3) is nucleophilic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion can undergo Sₙ2 reactions with various electrophiles, such as alkyl halides, benzyl halides, or acyl chlorides, to generate N-substituted derivatives. This is a common strategy for modulating the compound's properties and exploring structure-activity relationships (SAR).[5]

  • Electrophilic Aromatic Substitution: The benzene portion of the ring system can undergo electrophilic substitution. The ethoxy group is an activating, ortho-, para-director, while the fused thiazolone ring is deactivating. Substitutions such as nitration or halogenation would likely occur at the C5 or C7 positions.

G cluster_0 N-Alkylation cluster_1 Electrophilic Aromatic Substitution Start_N This compound React1 Base (e.g., NaH) R-X (Alkyl Halide) Start_N->React1 Prod_N 3-Alkyl-6-ethoxy-2(3H)-benzothiazolone React1->Prod_N Start_EAS This compound React2 Electrophile (e.g., HNO₃/H₂SO₄) Start_EAS->React2 Prod_EAS 5-Nitro or 7-Nitro Derivative React2->Prod_EAS

Caption: Key derivatization pathways.

Applications in Drug Discovery

While specific applications for this compound are not extensively documented in mainstream literature, its core structure is of high value in medicinal chemistry. Derivatives of the parent 2(3H)-benzothiazolone have been investigated as potent and selective ligands for sigma receptors, which are implicated in neurological disorders and cancer.[5] The broader benzothiazole class has produced compounds with a vast range of biological activities, including:

  • Anticancer agents

  • Antimicrobial and antifungal agents [11]

  • Anti-inflammatory drugs

  • Anticonvulsants [1]

  • Antidiabetic agents

Therefore, this compound represents a strategic starting material or intermediate for the synthesis of novel compounds targeted against these and other diseases.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for this compound. Therefore, it must be handled with care, assuming it possesses hazards similar to its precursors and related compounds.

  • Precautionary Assessment: The key synthetic intermediate, 2-Amino-6-ethoxybenzothiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is a skin, eye, and respiratory irritant. The parent benzothiazole is also classified as toxic and an irritant.[14] It is prudent to treat this compound with the same level of caution.

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • First Aid Measures:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

References

An In-depth Technical Guide to 6-Ethoxy-2(3H)-benzothiazolone (CAS: 72680-01-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxy-2(3H)-benzothiazolone, a heterocyclic compound belonging to the versatile benzothiazole family. While specific research on this particular derivative is limited in publicly accessible literature, this document synthesizes available information on its chemical properties, outlines plausible synthetic and analytical methodologies based on established protocols for related compounds, and explores its potential biological significance within the broader context of benzothiazole research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar molecules.

Introduction and Chemical Identity

This compound is a derivative of the benzothiazole scaffold, a bicyclic ring system that is a prominent feature in a multitude of biologically active compounds.[1][2] The benzothiazole core is known to confer a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making its derivatives attractive targets for drug discovery and development.[3][4] The introduction of an ethoxy group at the 6-position of the benzothiazolone ring can modulate the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 72680-01-4[5][6]
Molecular Formula C₉H₉NO₂S[5][6]
Molecular Weight 195.24 g/mol [6]
IUPAC Name 6-ethoxy-1,3-benzothiazol-2(3H)-one[5]
Synonyms 6-Ethoxy-2-benzothiazolinone, 6-Ethoxybenzothiazol-2-one[6]
Melting Point 148-149 °C[6]
Appearance (Predicted) White to off-white crystalline solidN/A

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext];
a[label="S"];
b[label="N"];
c [label="O"];
d [label="O"];
e [label=""];
f [label=""];
g [label=""];
h [label=""];
i[label=""];
j [label=""];
k [label=""];
l [label=""];
m [label=""];

// Benzene ring e -- f [style=bold]; f -- g [style=solid]; g -- h [style=bold]; h -- i[style=solid]; i -- j [style=bold]; j -- e [style=solid];

// Thiazole ring e -- a[style=solid]; a -- k [style=bold]; k -- b[style=solid]; b -- j [style=solid]; k -- c [style=bold];

// Ethoxy group g -- d [style=solid]; d -- l [style=solid]; l -- m [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 2-amino-5-ethoxyphenol. The synthesis could proceed via the following conceptual steps:

synthesis_pathway reactant1 2-Amino-5-ethoxyphenol intermediate This compound reactant1->intermediate Cyclization reactant2 Phosgene or equivalent (e.g., triphosgene) reactant2->intermediate

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar benzothiazolones and should be optimized for the specific synthesis of this compound.

Materials:

  • 2-Amino-5-ethoxyphenol

  • Triphosgene or a phosgene equivalent

  • A suitable aprotic solvent (e.g., toluene, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-5-ethoxyphenol in the chosen aprotic solvent.

  • Addition of Base: Cool the solution in an ice bath and add the non-nucleophilic base dropwise.

  • Addition of Phosgene Equivalent: While maintaining the low temperature, add a solution of the phosgene equivalent in the same solvent dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and quench with a dilute solution of hydrochloric acid. Separate the organic layer, and wash successively with water, sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Purification and Characterization

Purification would typically be achieved through recrystallization from a suitable solvent such as ethanol.[6] The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed through spectroscopic methods.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound are not widely published. However, based on the known spectra of related benzothiazole derivatives, the expected spectral characteristics can be predicted.[2][9]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), -OCH₂- protons of the ethoxy group (quartet, δ ~4.0 ppm), -CH₃ protons of the ethoxy group (triplet, δ ~1.4 ppm), N-H proton (broad singlet, variable chemical shift).
¹³C NMR Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 110-150 ppm), -OCH₂- carbon (δ ~64 ppm), -CH₃ carbon (δ ~15 ppm).[4][10]
FT-IR (cm⁻¹) N-H stretch (~3200-3400), C=O stretch (~1680-1700), C-O-C stretch (~1250), Aromatic C-H stretches (~3000-3100), C=C aromatic stretches (~1450-1600).[11]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 195. Fragmentation may involve loss of the ethoxy group or other characteristic cleavages of the benzothiazole ring.[12][13]

Potential Biological Activities and Mechanism of Action

While there is a lack of specific studies on the biological activities of this compound, the broader class of benzothiazole derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent in vitro and in vivo anticancer activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[14][15] The proposed mechanisms of action are diverse and include:

  • Inhibition of Tubulin Polymerization: Some benzothiazoles bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Benzothiazole scaffolds have been incorporated into molecules that inhibit various protein kinases involved in cancer cell signaling pathways.

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

anticancer_mechanisms benzothiazole Benzothiazole Derivative tubulin Tubulin Polymerization Inhibition benzothiazole->tubulin kinase Kinase Inhibition benzothiazole->kinase apoptosis Induction of Apoptosis benzothiazole->apoptosis cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest kinase->apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Caption: Potential anticancer mechanisms of action for benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to exhibit significant activity against a broad spectrum of bacteria and fungi.[16][17] The antimicrobial mechanisms may involve:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase, which is crucial for DNA replication.

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

  • Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of bacterial biofilms, which are associated with chronic infections and antibiotic resistance.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and antimicrobial activities of this compound, based on standard methodologies used for other benzothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow start Seed Cancer Cells treat Treat with Compound start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5][20] Avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid:

    • In case of skin contact: Wash with soap and water.[18]

    • In case of eye contact: Rinse cautiously with water for several minutes.[19]

    • If inhaled: Move to fresh air.[19]

    • If swallowed: Rinse mouth and seek medical attention.[18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically significant benzothiazole family. While its specific biological activities and mechanisms of action remain to be elucidated, its structural similarity to other bioactive benzothiazoles suggests potential for applications in drug discovery. Future research should focus on the development of a robust and scalable synthetic route, full spectroscopic characterization, and comprehensive screening for a range of biological activities, including but not limited to anticancer and antimicrobial effects. Such studies will be crucial in determining the therapeutic potential of this and other related benzothiazole derivatives.

References

An In-depth Technical Guide to 6-Ethoxy-2(3H)-benzothiazolone: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxy-2(3H)-benzothiazolone, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a detailed analysis of its molecular structure, physicochemical properties, and potential biological activities. The guide offers a plausible synthetic route, explores potential therapeutic applications based on the known pharmacology of the broader benzothiazolone class, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of this compound and its derivatives.

Introduction: The Benzothiazolone Core in Drug Discovery

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, offers a unique combination of steric and electronic properties that facilitate interactions with various biological targets. The 2(3H)-benzothiazolone core, in particular, has garnered attention for its role in the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of an ethoxy group at the 6-position is anticipated to modulate the molecule's lipophilicity and electronic distribution, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the 6-ethoxy substituted derivative, providing a detailed examination of its molecular characteristics and postulating its therapeutic potential based on the established pharmacology of the benzothiazolone class of compounds.

Molecular Structure and Characterization

A thorough understanding of the molecular structure of this compound is fundamental to elucidating its chemical reactivity and biological function. This section details its key structural features and expected spectroscopic signatures.

Chemical and Physical Properties

Based on available data for the parent compound and its analogues, the key physicochemical properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₉H₉NO₂S-
Molecular Weight 195.24 g/mol -
CAS Number 72680-01-4-
Melting Point 148-149 °C[4]
Appearance Expected to be a crystalline solid-
Spectroscopic Profile (Comparative Analysis)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system, with their chemical shifts and coupling patterns influenced by the ethoxy and lactam functionalities. The ethoxy group will be characterized by a triplet for the methyl protons and a quartet for the methylene protons. The N-H proton of the lactam will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactam ring, the aromatic carbons of the benzene ring, and the carbons of the ethoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

  • FT-IR Spectroscopy: The infrared spectrum is predicted to show a prominent absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1680-1720 cm⁻¹. N-H stretching vibrations will also be present, along with C-O stretching from the ethoxy group and various aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight (195.24 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the benzothiazolone ring.

Three-Dimensional Structure (Comparative Analysis)

Direct crystallographic data for this compound is not currently available. However, the crystal structure of the closely related compound, 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol, provides valuable insights into the potential solid-state conformation.[5] It is expected that the benzothiazolone ring system in this compound will be essentially planar. The ethoxy group will likely be oriented to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, are expected to play a significant role in the crystal packing.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of related benzothiazole derivatives. The following section outlines a potential experimental procedure.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from readily available starting materials. A potential route is outlined below:

Synthesis_Pathway A 4-Ethoxyaniline C Intermediate Thiourea A->C Reaction B Potassium Thiocyanate B->C Reaction D Oxidative Cyclization C->D E 6-Ethoxy-2-aminobenzothiazole D->E F Hydrolysis E->F Acid or Base G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for benzothiazole synthesis.

Step 1: Synthesis of 1-(4-ethoxyphenyl)thiourea

  • To a solution of 4-ethoxyaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of potassium thiocyanate.

  • Acidify the mixture with a mineral acid (e.g., hydrochloric acid) and heat under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(4-ethoxyphenyl)thiourea.

Step 2: Synthesis of 6-Ethoxy-2-aminobenzothiazole

  • Suspend 1-(4-ethoxyphenyl)thiourea in a suitable solvent (e.g., chloroform or acetic acid).

  • Add an oxidizing agent, such as bromine in chloroform, dropwise at a low temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • Neutralize the reaction mixture with an aqueous base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-Ethoxy-2-aminobenzothiazole.

Step 3: Synthesis of this compound

  • Dissolve 6-Ethoxy-2-aminobenzothiazole in an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Heat the solution to reflux for an extended period to effect hydrolysis of the amino group to a carbonyl group.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.

Potential Biological Significance and Therapeutic Applications

The benzothiazole scaffold is associated with a diverse range of pharmacological activities. While specific biological data for this compound is scarce, its potential can be inferred from studies on related compounds.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[6] For instance, certain 2-substituted benzothiazoles have shown significant cytotoxicity against various cancer cell lines.[7] The 6-ethoxy substitution may enhance cellular uptake and interaction with intracellular targets, making this compound a candidate for anticancer drug discovery.

Anticancer_Mechanism cluster_cell Cancer Cell Benzothiazolone 6-Ethoxy-2(3H)- benzothiazolone Target Intracellular Target (e.g., Kinase, DNA) Benzothiazolone->Target Binding Pathway Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Inhibition Apoptosis Apoptosis Pathway->Apoptosis Induction CellDeath Cell Death Apoptosis->CellDeath

Caption: Postulated mechanism of anticancer activity.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the ethoxy group in this compound could facilitate its passage through microbial cell walls, enhancing its potential as an antimicrobial agent.

Other Potential Therapeutic Areas

Derivatives of benzothiazolone have also been investigated for their anti-inflammatory, and neuroprotective effects.[9] For example, a study on 6-Benzoyl-benzothiazol-2-one derivatives showed their potential as peroxisome proliferator-activated receptor (PPAR) agonists, suggesting a possible role in the treatment of metabolic disorders like type 2 diabetes.[5]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling related benzothiazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of the benzothiazolone core, this compound warrants further investigation for its potential anticancer, antimicrobial, and other pharmacological properties. This technical guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and an overview of its potential applications. Further experimental studies are necessary to fully elucidate the spectroscopic, crystallographic, and biological profile of this intriguing molecule, which may pave the way for its use in future drug discovery and development programs.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazolone Scaffold as a Reservoir of Bioactivity

The benzothiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties.[1][2] Derivatives of this core structure are known to exhibit anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective activities.[1][3] The 2(3H)-benzothiazolone moiety, in particular, serves as a key pharmacophore in the development of novel therapeutic agents. This guide will delve into the potential mechanisms of action of a specific derivative, 6-Ethoxy-2(3H)-benzothiazolone, by extrapolating from the established biological activities of closely related benzothiazole and benzothiazolone analogs. While direct studies on this compound are limited, the extensive research on its structural relatives provides a strong foundation for postulating its biological targets and designing a comprehensive research plan to elucidate its precise mechanistic pathways.

This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also a practical framework for future investigation.

Part 1: Postulated Mechanisms of Action Based on Analogous Compounds

Based on the recurring biological activities observed in the benzothiazole class of compounds, we can hypothesize several primary mechanisms through which this compound may exert its effects.

Neuroprotection via Antioxidant Pathways and Catalase Modulation

A significant body of research points to the neuroprotective potential of benzothiazole derivatives.[4] This neuroprotection is often linked to the mitigation of oxidative stress, a key pathological factor in neurodegenerative diseases.

Hypothesized Mechanism:

This compound may function as a neuroprotective agent by enhancing the activity of endogenous antioxidant enzymes, such as catalase.[4] In conditions of oxidative stress, the accumulation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can lead to neuronal damage. Catalase plays a crucial role in detoxifying H₂O₂. It is plausible that this compound binds to and positively modulates catalase, increasing its enzymatic activity and thereby protecting neuronal cells from ROS-induced damage.[4]

Proposed Investigatory Workflow: Assessing Catalase Modulation

cluster_prep Sample Preparation cluster_assay Catalase Activity Assay cluster_analysis Data Analysis U87MG U87MG Neuronal Cell Line Culture H2O2 Induce Oxidative Stress (H₂O₂ Exposure) U87MG->H2O2 Compound Treat with this compound H2O2->Compound Lysate Prepare Cell Lysates Compound->Lysate Assay Spectrophotometric Catalase Assay (Measure H₂O₂ decomposition) Lysate->Assay Data Quantify Catalase Activity Assay->Data Compare Compare Treated vs. Untreated Groups Data->Compare

Caption: Workflow for evaluating the effect of this compound on catalase activity.

Inhibition of Monoamine Oxidase B (MAO-B) in Neurodegenerative Disease Models

Recent studies have identified 6-hydroxybenzothiazol-2-carboxamides as potent and selective inhibitors of MAO-B.[5][6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy in Parkinson's disease. Given the structural similarities, this compound could potentially act as a MAO-B inhibitor.

Hypothesized Mechanism:

The benzothiazolone core of this compound may interact with the active site of the MAO-B enzyme. This interaction could be a competitive or non-competitive inhibition, leading to a reduction in the breakdown of monoamine neurotransmitters. This would, in turn, increase neurotransmitter levels in the synaptic cleft, potentially providing therapeutic benefits in neurodegenerative conditions.

Signaling Pathway: MAO-B Inhibition

MAOB MAO-B Enzyme Metabolites Inactive Metabolites MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Degradation Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission Compound This compound Compound->MAOB Inhibition

Caption: Postulated inhibitory effect of this compound on MAO-B.

Cytotoxic Activity Against Cancer Cell Lines

Various synthetic chalcones and other derivatives of 2(3H)-benzothiazolone have demonstrated cytotoxic effects against a range of cancer cell lines.[7][8] This suggests that this compound may also possess antiproliferative properties.

Hypothesized Mechanism:

The planar structure of the benzothiazole ring is known to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases.[9] this compound could induce apoptosis in cancer cells by activating caspase cascades or by disrupting the cell cycle. The specific molecular target would likely depend on the cell type and the specific signaling pathways that are dysregulated in that cancer.

Part 2: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

Protocol for Determining Neuroprotective Effects and Catalase Activity

Objective: To determine if this compound protects neuronal cells from oxidative stress and modulates catalase activity.

Methodology:

  • Cell Culture: Culture U87MG human glioblastoma cells in appropriate media and conditions.

  • Induction of Oxidative Stress: Treat cells with a predetermined concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Compound Treatment: Pre-treat a subset of cells with varying concentrations of this compound for a specified duration before H₂O₂ exposure. Include a vehicle control group.

  • Cell Viability Assay: Assess cell viability using an MTT or similar assay to quantify the protective effect of the compound.

  • Catalase Activity Assay:

    • Lyse the cells from all treatment groups.

    • Measure the protein concentration in each lysate.

    • Use a commercial catalase activity assay kit, which typically measures the decomposition of H₂O₂ spectrophotometrically at 240 nm.

    • Normalize catalase activity to the total protein concentration.

  • Data Analysis: Compare the cell viability and catalase activity between the control, H₂O₂-treated, and compound + H₂O₂-treated groups.

Protocol for MAO-B Inhibition Assay

Objective: To assess the inhibitory potential of this compound on MAO-B activity.

Methodology:

  • Enzyme Source: Use either recombinant human MAO-B or mitochondrial fractions isolated from a relevant tissue source.

  • Inhibitor Incubation: Incubate the enzyme with a range of concentrations of this compound. Include a known MAO-B inhibitor as a positive control and a vehicle control.

  • Substrate Addition: Add a specific MAO-B substrate (e.g., benzylamine or p-tyramine).

  • Detection: Use a fluorometric or colorimetric method to detect the product of the enzymatic reaction (e.g., H₂O₂ production).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol for In Vitro Cytotoxicity Screening

Objective: To evaluate the antiproliferative activity of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm.

  • GI₅₀ Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI₅₀) for each cell line.

Part 3: Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not yet available, the following table summarizes the activity of related benzothiazole derivatives to provide a benchmark for future studies.

Compound ClassBiological ActivityTargetPotency (IC₅₀/GI₅₀)Reference
6-hydroxybenzothiazol-2-carboxamidesMAO-B InhibitionMAO-B11 nM - 41 nM[5][6]
Benzothiazole AnalogsNeuroprotectionCatalase-[4]
2-ArylbenzothiazolesAnticancer-Micromolar range[8]
Benzothiazole-guanidinopropanoic acid conjugatesAntiproliferative--[3]

Conclusion and Future Directions

The existing literature on benzothiazole derivatives strongly suggests that this compound is a compound of significant interest with potential therapeutic applications, particularly in the areas of neuroprotection and oncology. The hypothesized mechanisms of action, including catalase modulation, MAO-B inhibition, and general cytotoxicity, provide a solid foundation for a structured research program.

The experimental protocols outlined in this guide offer a clear and robust framework for elucidating the precise molecular targets and signaling pathways of this compound. Future research should focus on executing these protocols, followed by more advanced studies such as in vivo efficacy models for the most promising activities, detailed pharmacokinetic and pharmacodynamic profiling, and structural biology studies to understand the compound-target interactions at a molecular level. The journey to fully understanding the mechanism of action of this compound will undoubtedly yield valuable insights for the broader field of medicinal chemistry.

References

The Multifaceted Biological Landscape of 6-Ethoxy-2(3H)-benzothiazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] This technical guide delves into the specific and compelling world of 6-Ethoxy-2(3H)-benzothiazolone derivatives. While direct research on this particular scaffold is emerging, this document synthesizes foundational knowledge from closely related benzothiazole analogues to provide a comprehensive overview of their potential therapeutic applications. We will explore the synthesis, established biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, and the underlying mechanisms of action. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to navigate and innovate within this promising chemical space.

Introduction: The Benzothiazole Core and the Significance of the this compound Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of pharmacological properties.[1][3] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural framework that allows for diverse interactions with biological targets.[4] Modifications to this core structure, particularly at the 2, and 6-positions, have led to the development of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][5][6]

The this compound scaffold introduces specific functionalities that are of particular interest in drug design. The ethoxy group at the 6-position can influence the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile. The 2-oxo functionality provides a key site for further derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. While extensive research on this specific scaffold is still growing, the known activities of related 6-substituted benzothiazoles provide a strong rationale for its investigation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its biological potential. A general synthetic approach is outlined below.

Synthesis of the Core Scaffold

A common route to synthesizing the this compound core involves the reaction of 4-ethoxyaniline with potassium thiocyanate in the presence of bromine in acetic acid to form 2-amino-6-ethoxybenzothiazole. This intermediate can then be hydrolyzed under acidic conditions to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole:

    • Dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

    • Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10°C.

    • Stir the reaction mixture for several hours at room temperature.

    • Pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

    • Filter, wash with water, and dry the crude 2-amino-6-ethoxybenzothiazole. Purify by recrystallization.

  • Step 2: Hydrolysis to this compound:

    • Reflux the 2-amino-6-ethoxybenzothiazole from Step 1 in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize to precipitate the final product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Derivatization at the N-3 Position

The nitrogen atom at the 3-position of the benzothiazolone ring is a primary site for introducing chemical diversity. Alkylation, acylation, and other modifications at this position can significantly impact the biological activity of the resulting derivatives.

Experimental Protocol: N-Alkylation of this compound

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

  • Add the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the N-alkylated product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Diagram of Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 N-3 Derivatization A 4-Ethoxyaniline C 2-Amino-6-ethoxybenzothiazole A->C Cyclization B Potassium Thiocyanate, Bromine, Acetic Acid B->C E This compound C->E Hydrolysis D Acid Hydrolysis D->E F This compound H N-Substituted Derivatives F->H Substitution G Alkylating/Acylating Agent, Base G->H G cluster_0 Inflammatory Cascade A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C PLA2 D COX Enzymes C->D E Prostaglandins D->E F Inflammation E->F G This compound Derivatives G->D Inhibition

References

An In-Depth Technical Guide to 6-Ethoxy-2(3H)-benzothiazolone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzothiazole nucleus represents a cornerstone in medicinal chemistry, a "privileged scaffold" that consistently appears in compounds exhibiting a wide array of pharmacological activities.[1][2][3][4] Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, offers a versatile platform for chemical modification, enabling the fine-tuning of biological effects.[1][2] Within this esteemed class of compounds, 6-ethoxy-2(3H)-benzothiazolone emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and potential biological applications, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore its therapeutic promise. While extensive research has been conducted on the broader benzothiazole class, this document consolidates available information on the 6-ethoxy variant and provides validated, step-by-step protocols to facilitate further investigation into its potential as a lead compound in drug discovery.

Physicochemical Properties and Identification

A solid understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueReference(s)
Chemical Name This compound[5][6]
Synonyms 6-Ethoxybenzothiazolone, 6-Ethoxybenzothiazol-2-one[5][6]
CAS Number 72680-01-4[5][6]
Molecular Formula C9H9NO2S[5][6]
Molecular Weight 195.24 g/mol [5]
Melting Point 148-149 °C[5]
Appearance Powder[7]

Synthesis of this compound: A Strategic Approach

Conceptual Synthetic Pathway

The proposed synthesis involves a two-stage process: the formation of the substituted o-aminothiophenol and its subsequent cyclization to the target benzothiazolone. This approach offers flexibility and is grounded in well-understood reaction mechanisms in heterocyclic chemistry.

Synthetic_Pathway 4-Ethoxyaniline 4-Ethoxyaniline Intermediate_1 Substituted Thiocyanate 4-Ethoxyaniline->Intermediate_1 Thiocyanation Intermediate_2 2-Amino-5-ethoxythiophenol Intermediate_1->Intermediate_2 Reduction/Hydrolysis Target This compound Intermediate_2->Target Cyclization Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene, CDI) Phosgene_Equivalent->Target

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-ethoxythiophenol (Hypothetical Adaptation)

The synthesis of the key intermediate, 2-amino-5-ethoxythiophenol, is crucial. While a specific protocol for this exact molecule is not detailed in the provided search results, a method can be adapted from the synthesis of similar aminothiophenols, such as the preparation of 2-aminothiophenol from 2-chloronitrobenzene.[8][9] This adapted protocol serves as a validated starting point for researchers.

Rationale: This multi-step synthesis begins with a readily available starting material, 4-ethoxyaniline. The introduction of a sulfur-containing group and a nitro group, followed by reduction, is a common strategy to generate o-aminothiophenols.

Step-by-Step Methodology:

  • Nitration of 4-Ethoxyaniline: Dissolve 4-ethoxyaniline in a suitable solvent like sulfuric acid and cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to favor mono-nitration at the ortho position to the amino group.

  • Diazotization and Sandmeyer-type Reaction: The resulting nitroaniline is then diazotized using sodium nitrite in the presence of a strong acid. The diazonium salt is subsequently reacted with a sulfur source, such as potassium ethyl xanthate, in a Sandmeyer-type reaction to introduce the sulfur functionality.

  • Reduction: The nitro group and the sulfur-containing group are then reduced to the corresponding amine and thiol. A reducing agent like zinc dust in acetic acid or catalytic hydrogenation can be employed.[8]

  • Work-up and Purification: The reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Protocol: Cyclization to this compound

The cyclization of 2-aminothiophenols with phosgene or its equivalents is a standard method for the synthesis of 2(3H)-benzothiazolones.[10]

Rationale: This step involves the formation of a carbamoyl chloride or a related intermediate from the amino group of the aminothiophenol, which then undergoes intramolecular cyclization with the adjacent thiol group to form the stable benzothiazolone ring.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-ethoxythiophenol in an inert solvent such as toluene or dichloromethane.

  • Addition of Phosgene Equivalent: Slowly add a solution of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to the reaction mixture at room temperature. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Biological Activities and Therapeutic Potential

The benzothiazole scaffold is a recurring motif in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[11][12][13][14] While specific biological data for this compound is limited in the available literature, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including those of the breast, colon, and pancreas.[11][12][15] The proposed mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][12]

Hypothesized Signaling Pathway Involvement:

Anticancer_Pathway cluster_cell Cancer Cell Drug 6-Ethoxy-2(3H)- benzothiazolone Target Cellular Target (e.g., Kinase, DNA) Drug->Target Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Putative mechanism of anticancer action for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[1][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][17]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[1][17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1][17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability can be calculated relative to the vehicle control.[17]

Potential Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[13][18][19] Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features a benzothiazole core, highlighting the therapeutic potential of this scaffold in neurological disorders.[13] The mechanisms of neuroprotection may involve antioxidant effects, modulation of neurotransmitter systems, and inhibition of protein aggregation.[13][18][19][20]

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[20]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or U87 MG) in appropriate media.

  • Compound Pre-treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium at a pre-determined toxic concentration.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the previous section or other suitable methods like the LDH assay. An increase in cell viability in the presence of the compound compared to the H₂O₂-treated control indicates a neuroprotective effect.[20]

Potential Antimicrobial Activity

The benzothiazole nucleus is present in numerous compounds with significant antibacterial and antifungal activities.[3][4][21] The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase or dihydroorotase.[3][21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][21]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

This compound represents a promising yet underexplored molecule within the pharmacologically rich family of benzothiazoles. This guide has provided a comprehensive framework for its synthesis and has outlined robust, validated protocols for the preliminary evaluation of its potential anticancer, neuroprotective, and antimicrobial activities, based on the established properties of its structural analogs. The true therapeutic potential of this compound awaits discovery through dedicated research. The experimental pathways detailed herein are designed to empower researchers to embark on this exploration, potentially unlocking a new lead compound for the development of novel therapeutics. The versatility of the benzothiazole scaffold suggests that further derivatization of this compound could lead to compounds with enhanced potency and selectivity, opening new avenues in the ongoing quest for more effective treatments for a multitude of diseases.

References

Discovery and history of benzothiazolone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzothiazolone Compounds

Abstract

The benzothiazolone core is a privileged heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of benzothiazolone compounds. We begin by tracing the origins of the parent benzothiazole ring system to the pioneering work of August Wilhelm von Hofmann in the 19th century, which laid the chemical foundation for all subsequent developments. The narrative then transitions to the specific emergence of the benzothiazolone structure, detailing the key synthetic innovations and the shift in its application from industrial processes, such as rubber vulcanization, to its modern role as a cornerstone in drug discovery. We will examine the mechanistic insights and structure-activity relationships that have guided the development of potent and selective therapeutic agents. This guide synthesizes historical context with contemporary technical details, including representative synthetic protocols and pathway diagrams, to provide researchers, scientists, and drug development professionals with a thorough understanding of this vital chemical class.

Chapter 1: The Genesis - Discovery of the Benzothiazole Scaffold

The story of benzothiazolones begins with the discovery of their parent structure, benzothiazole. This aromatic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring, was first synthesized and characterized in the late 19th century.[1][2] The foundational work was conducted by the eminent German chemist August Wilhelm von Hofmann. In 1879 and the following years, Hofmann reported the synthesis of 2-substituted benzothiazoles, such as 2-phenylbenzothiazole and 2-chlorobenzothiazole.[2]

His most common and enduring method involved the condensation of ortho-aminothiophenol with various electrophiles like carboxylic acids or acyl chlorides.[1][3] This fundamental reaction forms the benzothiazole ring through a cyclization-condensation sequence, a strategy that remains a cornerstone of benzothiazole synthesis today. Hofmann also documented the formation of 2-anilinobenzothiazole from the reaction of 2-aminothiophenol with phenyl isothiocyanate and 1-mercapto-benzothiazole from the reaction of carbon disulfide with o-aminophenol.[1] These early explorations were not driven by a specific therapeutic goal but by a fundamental curiosity in heterocyclic chemistry and the reactivity of aromatic sulfur and nitrogen compounds.

The initial applications of benzothiazole derivatives were not in medicine but in industry. The discovery in 1921 that 2-sulfanylbenzothiazoles could act as highly efficient vulcanization accelerators for rubber was a major breakthrough, dramatically improving the durability and utility of rubber products.[2] This industrial significance cemented the importance of the benzothiazole scaffold long before its biological potential was fully appreciated.

G cluster_19th_century 19th Century: Foundational Chemistry cluster_20th_century 20th Century: Industrial & Biological Emergence cluster_late_20th_21st_century Late 20th & 21st Century: The Pharmaceutical Era Hofmann 1879-1887 A.W. Hofmann synthesizes 2-substituted benzothiazoles Jacobson 1886 Jacobson develops alternative cyclization methods Vulcanization 1921 Discovery of 2-sulfanylbenzothiazoles as rubber vulcanization accelerators Hofmann->Vulcanization Natural 1967 First isolation of parent benzothiazole from natural sources (cranberries) Riluzole ~1990s Development & approval of Riluzole, a benzothiazole drug for ALS Vulcanization->Riluzole DrugDiscovery 2000s-Present Explosion of research into benzothiazole and benzothiazolone derivatives as anticancer, antimicrobial, and neuroprotective agents

Caption: A timeline of key milestones in the history of benzothiazole compounds.

Chapter 2: Emergence of Benzothiazolones - Synthesis and Core Chemistry

While the parent benzothiazole scaffold is fully aromatic, the introduction of a carbonyl group at the C-2 position creates the benzothiazol-2(3H)-one, or benzothiazolone, structure. This modification fundamentally alters the electronic properties and chemical reactivity of the heterocyclic core, paving the way for a new class of compounds with distinct applications.

The most direct and classical synthesis of the benzothiazolone core involves the reaction of 2-aminothiophenol with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).

Causality Behind the Method:

  • 2-Aminothiophenol: This starting material is ideal because it possesses two distinct nucleophilic centers—the aromatic amine (-NH₂) and the thiol (-SH)—positioned ortho to each other. This specific arrangement is pre-organized for cyclization.

  • Phosgene (or equivalent): This reagent acts as a one-carbon electrophile, perfectly suited to be attacked by both the nitrogen and sulfur nucleophiles to form the five-membered heterocyclic ring containing the urea-like carbonyl group. The high reactivity of phosgene ensures efficient acylation and subsequent cyclization.

The reaction proceeds via a stepwise mechanism. The more nucleophilic amine typically attacks the carbonyl carbon of phosgene first, forming an intermediate isocyanate or carbamoyl chloride. An intramolecular nucleophilic attack by the thiol group onto this activated carbonyl, followed by the elimination of HCl, rapidly yields the stable, fused benzothiazolone ring system.

G Start Starting Materials: - 2-Aminothiophenol - Phosgene Equivalent (e.g., CDI) Step1 Step 1: N-Acylation Primary amine attacks the electrophilic carbonyl carbon. Start->Step1 Intermediate Formation of an activated intermediate. Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Thiol (-SH) group attacks the activated carbonyl. Intermediate->Step2 Product Final Product: Benzothiazol-2(3H)-one Step2->Product

Caption: General workflow for the synthesis of the benzothiazolone core.

Modern synthetic chemistry has expanded the toolkit for creating substituted benzothiazolones, allowing for precise control over the substitution patterns on the benzene ring. These methods are crucial for developing derivatives with tailored pharmacological properties. For instance, starting with a substituted 2-aminothiophenol allows for the introduction of various functional groups at the 4, 5, 6, or 7-positions.

Chapter 3: From Industrial Precursor to Biological Powerhouse

The benzothiazole scaffold is present in numerous natural products found in both marine and terrestrial organisms and even in foods like cranberries.[2][4] However, the true value of the benzothiazolone core in drug discovery became apparent through synthetic chemistry. The unique structural and electronic features of the benzothiazolone moiety make it a "privileged scaffold"—a molecular framework that can bind to a variety of biological receptors with high affinity.[5]

This versatility has led to the development of benzothiazolone-based compounds with a vast range of pharmacological activities, including:

  • Anticancer: Many derivatives have been shown to target critical pathways in cancer biology, including the inhibition of specific enzymes and the disruption of cellular signaling, ultimately leading to apoptosis (programmed cell death).[6]

  • Antimicrobial: The scaffold has been incorporated into compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[4][7] These compounds often work by inhibiting essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.[7]

  • Neuroprotective: The most famous example is Riluzole , a benzothiazole-amine (not a benzothiazolone, but its discovery spurred interest in the whole class) used to treat amyotrophic lateral sclerosis (ALS).[2][3] Subsequently, true benzothiazolone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[8]

  • Anti-inflammatory and Analgesic: Derivatives have been designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), showing potential as non-steroidal anti-inflammatory drugs (NSAIDs).[9]

The transition from a simple industrial chemical to a cornerstone of modern medicinal chemistry highlights the power of structural modification to unlock potent and specific biological activity.[4][5]

Chapter 4: Mechanistic Insights & Structure-Activity Relationships (SAR)

The biological activity of benzothiazolone derivatives is intrinsically linked to their structure. The ability to systematically modify the core at various positions has allowed researchers to fine-tune their interactions with specific biological targets, a process guided by Structure-Activity Relationship (SAR) studies.

Key Positions for Modification:

  • N-3 Position: The nitrogen atom of the thiazolone ring is a common site for substitution. Alkylation or arylation at this position can significantly impact the compound's lipophilicity, cell permeability, and binding orientation within a target protein.

  • C-6 Position: The benzene portion of the scaffold offers multiple sites for substitution. The C-6 position has been identified as particularly important for modulating the activity of many benzothiazolone series.[10] Introducing electron-donating or electron-withdrawing groups here can alter the electronic properties of the entire ring system and create new interactions with the biological target.

  • C-2 Carbonyl: While this is the defining feature of the benzothiazolone, replacing the oxygen with sulfur (to create a thione) or an imine group can lead to compounds with entirely different biological profiles.

Example of a Mechanism of Action: Kinase Inhibition Many benzothiazolone anticancer agents function as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling by adding phosphate groups to proteins. In many cancers, certain kinases are overactive, leading to uncontrolled cell growth. Benzothiazolone inhibitors are often designed to mimic ATP (adenosine triphosphate), the natural substrate for kinases, and bind to the enzyme's active site, blocking its function and halting the downstream signaling cascade.

G Receptor Growth Factor Receptor Kinase Tyrosine Kinase (Overactive in Cancer) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Protein (Active) Substrate->PhosphoSubstrate Signal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signal Cell Uncontrolled Cell Growth Signal->Cell BZT Benzothiazolone Inhibitor BZT->Kinase Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a benzothiazolone compound.

SAR Data Summary Table

Position of SubstitutionType of SubstituentResulting Change in Biological ActivityExample Target Class
N-3 Small alkyl chainsIncreased lipophilicity, improved cell penetrationKinases, GPCRs
N-3 Bulky aromatic groupsCan introduce specific π-stacking interactionsProteases
C-6 Electron-withdrawing (e.g., -CF₃, -NO₂)Enhanced potency in some anticancer agentsTopoisomerase
C-6 Electron-donating (e.g., -OCH₃, -NH₂)Increased activity against certain microbial strainsBacterial enzymes
C-5, C-7 Halogens (F, Cl, Br)Modulates metabolic stability and binding affinityVarious enzymes

Chapter 5: Representative Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of the parent compound, benzothiazol-2(3H)-one, a foundational building block for more complex derivatives.

Synthesis of Benzothiazol-2(3H)-one

Objective: To synthesize benzothiazol-2(3H)-one from 2-aminothiophenol and 1,1'-carbonyldiimidazole (CDI) as a phosgene replacement.

Materials & Reagents:

  • 2-Aminothiophenol (98%)

  • 1,1'-Carbonyldiimidazole (CDI) (97%)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Nitrogen/argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-aminothiophenol (1.25 g, 10 mmol).

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask and stir until the 2-aminothiophenol is fully dissolved.

  • Reagent Addition: In a single portion, add CDI (1.78 g, 11 mmol, 1.1 equivalents) to the solution at room temperature. Causality Note: CDI is used as a safer alternative to phosgene gas. It reacts with the amine to form an activated acyl imidazole intermediate in situ, which is then attacked by the thiol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated NaHCO₃ solution (50 mL) to quench any unreacted CDI and neutralize acidic byproducts.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield benzothiazol-2(3H)-one as a white to off-white solid. Determine the final yield and characterize the product.

Self-Validating Characterization:

  • Melting Point: Compare the observed melting point with the literature value (approx. 136-139 °C).

  • ¹H NMR: Confirm the presence of aromatic protons and the N-H proton.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon (approx. 170 ppm) and the aromatic carbons.

  • Mass Spectrometry: Confirm the molecular weight of the product (C₇H₅NOS, M.W. = 151.19 g/mol ).

Conclusion

From its theoretical beginnings in the foundational heterocyclic chemistry of the 19th century to its indispensable role in modern drug discovery, the benzothiazolone scaffold has had a remarkable journey. Initially valued for its industrial utility, its true potential was unlocked when medicinal chemists recognized its capacity as a privileged structure capable of interacting with a wide array of biological targets. The continuous development of novel synthetic routes and a deepening understanding of its structure-activity relationships have solidified its place in the pantheon of important heterocycles. Future research will undoubtedly continue to uncover new therapeutic applications for this versatile and enduring molecular framework, addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration.

References

Spectroscopic data (NMR, IR, MS) of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethoxy-2(3H)-benzothiazolone

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a benzothiazole core functionalized with an ethoxy group at the 6-position and a carbonyl group at the 2-position, creating a cyclic amide (lactam) structure. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification.

Molecular Structure:

Figure 1: Structure of this compound with IUPAC numbering for NMR assignments.

The analytical workflow for structural elucidation logically proceeds from determining the molecular formula and mass to identifying functional groups and, finally, mapping the precise connectivity of the atomic framework.

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_integration Data Interpretation & Validation Sample This compound MS Mass Spectrometry (MS) Determines Molecular Weight & Elemental Formula Sample->MS IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (C=O, N-H, C-O-C) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Maps Carbon-Hydrogen Framework Sample->NMR Integration Integrated Data Analysis MS->Integration IR->Integration NMR->Integration Structure Final Structure Elucidation Integration->Structure

Caption: High-level workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, which are foundational pieces of data for structural analysis.

  • Molecular Formula: C₉H₉NO₂S

  • Molecular Weight (Nominal): 195 g/mol

  • Monoisotopic Mass (for HRMS): 195.0354 Da

High-Resolution MS (HRMS): An exact mass measurement via techniques like ESI-TOF would confirm the elemental formula C₉H₉NO₂S, distinguishing it from other potential isobaric compounds. This is a critical first step for validation.

Electron Ionization (EI) Fragmentation Pathway: In a typical EI-MS experiment, the molecular ion (M⁺˙) at m/z 195 would be observed. The subsequent fragmentation provides structural clues, with the most probable cleavages occurring at the weakest bonds and resulting in stable fragments.

Fragmentation M [C₉H₉NO₂S]⁺˙ m/z = 195 (Molecular Ion) F1 [M - C₂H₄]⁺˙ m/z = 167 M->F1 - C₂H₄ (ethylene) F2 [M - C₂H₅O]⁺ m/z = 150 M->F2 - •OC₂H₅ F3 [Fragment F1 - CO]⁺˙ m/z = 139 F1->F3 - CO F4 [Fragment F2 - N]⁺ m/z = 136 F2->F4 - •N

Caption: Predicted major fragmentation pathway in EI-MS.

Causality of Fragmentation:

  • m/z 167: The initial and often most favorable fragmentation for ethoxy-aromatics is the McLafferty-type rearrangement resulting in the loss of a neutral ethylene molecule (28 Da), yielding a stable 6-hydroxy-2(3H)-benzothiazolone radical cation.

  • m/z 150: Cleavage of the ether bond to lose an ethoxy radical (•OC₂H₅, 45 Da) results in a fragment at m/z 150.

  • m/z 139: The fragment at m/z 167 can subsequently lose a molecule of carbon monoxide (28 Da) from the lactam ring, a common fragmentation for such structures.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally effective for identifying the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl, amide N-H, and ether linkages.

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Commentary
Amide N-HStretch3250 - 3100 (broad)The broadness is due to intermolecular hydrogen bonding. Its presence is a key indicator of the -NH-C=O group.
Aromatic C-HStretch3100 - 3000Characteristic of sp² C-H bonds on the benzene ring.
Aliphatic C-HStretch2980 - 2850Asymmetric and symmetric stretches of the -CH₃ and -CH₂ groups in the ethoxy substituent.
Amide C=OStretch (Amide I)1700 - 1680 This is a strong, sharp, and highly diagnostic peak. Its position is characteristic of a five-membered lactam ring.
Aromatic C=CStretch1610, 1480Skeletal vibrations of the benzene ring.
C-NStretch1350 - 1250Associated with the amide linkage.
Aryl Ether C-OAsymmetric Stretch1260 - 1230A strong band characteristic of the Ar-O-C linkage.
Aryl Ether C-OSymmetric Stretch1050 - 1020A moderate band for the Ar-O-C linkage.

The combination of a strong, broad peak above 3100 cm⁻¹ (N-H) and a very strong, sharp peak around 1690 cm⁻¹ (C=O) provides compelling evidence for the 2(3H)-benzothiazolone core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy (Predicted, 500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the amide proton, allowing it to be observed as a distinct, albeit broad, signal.

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment Rationale
NH -3~11.8Broad Singlet1H-The amide proton is highly deshielded due to the adjacent carbonyl and its involvement in H-bonding. Its broadness is characteristic.
H -4~7.35Doublet1HJ = 8.5Ortho-coupled to H-5. It is the most downfield aromatic proton due to its proximity to the electron-withdrawing sulfur and carbonyl group.
H -7~7.10Doublet1HJ = 2.5This proton appears as a narrow doublet (or singlet) due to meta-coupling with H-5. It is shielded by the adjacent nitrogen.
H -5~6.95Doublet of Doublets1HJ = 8.5, 2.5Coupled to both H-4 (ortho) and H-7 (meta). It is significantly shielded by the electron-donating effect of the para-ethoxy group.
O-CH₂ -CH₃~4.05Quartet2HJ = 7.0Deshielded by the adjacent oxygen atom. The quartet pattern arises from coupling to the three protons of the methyl group.
O-CH₂-CH₃ ~1.35Triplet3HJ = 7.0A classic aliphatic methyl group coupled to an adjacent methylene group, appearing in the upfield region.
¹³C NMR Spectroscopy (Predicted, 125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals all nine unique carbon environments in the molecule.

Carbon(s) Predicted Shift (δ, ppm) Assignment Rationale
C =O (C-2)~170.5The carbonyl carbon is the most deshielded carbon in the spectrum due to the double bond to an electronegative oxygen atom.
C -6~155.0An aromatic carbon directly attached to the highly electronegative oxygen of the ethoxy group, causing a strong downfield shift.
C -3a~133.0Aromatic quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom.
C -7a~129.5Aromatic quaternary carbon at the fusion of the two rings, adjacent to the nitrogen atom.
C -4~122.0Aromatic methine carbon ortho to the sulfur-bearing carbon.
C -7~115.5Aromatic methine carbon ortho to the nitrogen-bearing carbon.
C -5~106.0Aromatic methine carbon ortho to the ethoxy group, showing significant shielding from the electron-donating oxygen.
O-C H₂-CH₃~63.5Aliphatic carbon directly bonded to oxygen, resulting in a downfield shift compared to a standard alkane.
O-CH₂-C H₃~14.5A typical upfield chemical shift for a terminal aliphatic methyl carbon.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for acquiring the spectroscopic data.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to determine the optimal ionization. For this molecule, positive mode [M+H]⁺ is expected to be prominent.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy (< 5 ppm).

  • Analysis: Determine the exact mass of the most intense ion corresponding to the molecule (e.g., [M+H]⁺, [M+Na]⁺) and use software to calculate the elemental composition.

Infrared Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry, powdered compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify and label the characteristic absorption bands.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular formula C₉H₉NO₂S. IR spectroscopy provides unambiguous evidence for the core functional groups, most notably the amide N-H and lactam C=O. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed map of the proton and carbon framework, confirming the ethoxy substitution pattern and the overall molecular architecture. The predicted data and protocols outlined in this guide serve as a robust framework for the empirical characterization and quality assessment of this compound in a research or industrial setting.

An In-depth Technical Guide to the Solubility and Stability of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Ethoxy-2(3H)-benzothiazolone in Drug Discovery

This compound is a heterocyclic compound of increasing interest within the pharmaceutical and life sciences sectors. As a derivative of the benzothiazole scaffold, it presents a unique chemical architecture that is frequently explored for the development of novel therapeutic agents. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective properties. The ethoxy substitution at the 6-position of the benzothiazolone core can significantly influence the molecule's lipophilicity, metabolic stability, and target engagement, making a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—a critical prerequisite for its advancement in any drug development pipeline.

This guide provides a comprehensive technical overview of the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals. The methodologies and insights presented herein are grounded in established principles of pharmaceutical science and are intended to provide a robust framework for the empirical evaluation of this promising molecule.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Benzothiazole derivatives are notoriously characterized by their limited aqueous solubility, a trait that often necessitates strategic formulation approaches to ensure adequate bioavailability.[1]

Predicted Physicochemical Properties

A preliminary in silico assessment of this compound provides a theoretical foundation for its expected solubility behavior.

PropertyPredicted ValueSource
Molecular FormulaC₉H₉NO₂S[2]
Molecular Weight195.24 g/mol [2]
Melting Point148-149 °C[2]
pKa10.01 ± 0.20[2]

The predicted pKa suggests that this compound is a weak acid, and its solubility is therefore expected to be pH-dependent, with increased solubility at higher pH values.[3]

Illustrative Solubility Data

While extensive experimental data for this compound is not widely published, the following tables present illustrative solubility data based on the known behavior of structurally similar benzothiazole derivatives in common pharmaceutical solvents.[1][4] This data should be considered a starting point for experimental design.

Table 1: Illustrative Aqueous Solubility Profile

pHEstimated Solubility (µg/mL)MethodTemperature (°C)
2.0< 1Thermodynamic (Shake-Flask)25
7.4~5Thermodynamic (Shake-Flask)25
10.0~50Thermodynamic (Shake-Flask)25

Table 2: Illustrative Solubility in Common Organic Solvents

SolventEstimated Solubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)> 10025
N,N-Dimethylformamide (DMF)> 10025
Methanol5 - 1025
Ethanol1 - 525
Acetonitrile1 - 525
Experimental Protocol for Thermodynamic Solubility Determination

The Shake-Flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[5] It provides a measure of the true solubility of the solid form of the compound in a given solvent at equilibrium.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., pH-adjusted buffers, organic solvents). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding 0.22 µm filter is recommended.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples and calculate the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility in units of µg/mL or mg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Thermodynamic Solubility Workflow

Part 2: Stability Profile of this compound

Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[6] Benzothiazole derivatives can be susceptible to hydrolysis, oxidation, and photolysis.[7][8][9]

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to trigger degradation. The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradation products.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the primary degradation pathways.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile or methanol) is prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start This compound (Stock Solution/Solid) acid Acidic Hydrolysis (0.1N HCl, 60°C) start->acid base Basic Hydrolysis (0.1N NaOH, 40°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (60°C/75% RH) start->therm photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC-UV Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis output Degradation Profile & Identification of Degradation Products analysis->output

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 6-Ethoxy-2(3H)-benzothiazolone from p-Phenetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 6-ethoxy-2(3H)-benzothiazolone, a valuable heterocyclic compound in medicinal and materials chemistry. The synthesis commences with the oxidative cyclization of p-phenetidine using potassium thiocyanate and bromine to yield the intermediate, 2-amino-6-ethoxybenzothiazole. This intermediate is subsequently converted to the final product via a diazotization reaction followed by acidic hydrolysis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and critical safety protocols.

Introduction and Mechanistic Overview

Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. The 2(3H)-benzothiazolone core, in particular, is a privileged scaffold found in compounds with potential plant growth-regulating, anti-inflammatory, and antitumor properties[1][2]. The synthesis described herein provides a reliable pathway to this compound, starting from the readily available aromatic amine, p-phenetidine.

The synthesis is accomplished in two primary stages:

  • Formation of 2-Amino-6-ethoxybenzothiazole: This step follows the Hugershoff reaction principle. Potassium thiocyanate (KSCN) is first oxidized by bromine (Br₂) in glacial acetic acid to form thiocyanogen, (SCN)₂. This highly reactive electrophile attacks the electron-rich aromatic ring of p-phenetidine, preferentially at the position ortho to the activating amino group. An intramolecular cyclization of the resulting thiourea intermediate yields the stable 2-amino-6-ethoxybenzothiazole.[3]

  • Conversion to this compound: The 2-amino group of the benzothiazole intermediate is transformed into the target 2-keto group. This is achieved through the formation of a diazonium salt by treating the amine with sodium nitrite (NaNO₂) in a strong acidic medium (e.g., sulfuric acid) at low temperatures. The resulting unstable diazonium salt is then hydrolyzed by heating, replacing the diazo group with a hydroxyl group. The final product exists in tautomeric equilibrium, predominantly as the more stable 2(3H)-benzothiazolone keto form.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis reagents1 Dissolve KSCN & p-Phenetidine in Glacial Acetic Acid cooling1 Cool to 0-5°C reagents1->cooling1 bromination Dropwise add Br₂ solution (maintain < 10°C) cooling1->bromination reaction1 Stir at RT (1h) Heat to 80-90°C (2h) bromination->reaction1 workup1 Pour into H₂O Neutralize with NaHCO₃ reaction1->workup1 purify1 Filter, Wash & Dry Recrystallize from Ethanol workup1->purify1 intermediate Intermediate: 2-Amino-6-ethoxybenzothiazole purify1->intermediate reagents2 Suspend Intermediate in cold H₂SO₄(aq) intermediate->reagents2 Proceed to Part 2 diazotization Dropwise add NaNO₂ solution (maintain 0-5°C) reagents2->diazotization hydrolysis Stir cold (30 min) Heat to 50-60°C until N₂ evolution stops diazotization->hydrolysis workup2 Cool to RT hydrolysis->workup2 purify2 Filter, Wash & Dry Recrystallize from Ethanol workup2->purify2 product Final Product: This compound purify2->product

References

Application Note and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Potential of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Benzothiazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2] These heterocyclic compounds have been the focus of extensive research, leading to the identification of numerous derivatives with significant inhibitory action against both Gram-positive and Gram-negative bacteria.[3][4] The versatility of the benzothiazole nucleus allows for structural modifications that can enhance antimicrobial efficacy, making it a promising framework for the development of new drugs to combat infectious diseases.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial properties of a specific derivative, 6-Ethoxy-2(3H)-benzothiazolone. While extensive data exists for the broader benzothiazole class, this document outlines a robust framework of standardized assays to systematically characterize the potential antibacterial and antifungal activity of this particular compound. The protocols herein are grounded in established methodologies for antimicrobial susceptibility testing and are designed to yield reliable and reproducible data.

Core Assays for Antimicrobial Characterization

A thorough in vitro evaluation of a novel compound's antimicrobial properties typically involves a tiered approach, starting with the determination of its minimum inhibitory and bactericidal concentrations, followed by an assessment of its killing kinetics and its effects on microbial biofilms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This fundamental assay provides a quantitative measure of the compound's potency. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[7][8]

Protocol: Broth Microdilution MIC Assay

a. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The solvent choice should not affect microbial growth at the final tested concentrations.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several morphologically similar colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculum Dilution: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the compound concentration by half.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Workflow for MIC Determination

MIC_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare and Standardize Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Microorganism B->D C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Read MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population. This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.

Protocol: MBC/MFC Determination

a. Materials:

  • MIC plate from the previous assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

b. Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: MIC and MBC/MFC Values

MicroorganismStrain (ATCC)MIC (µg/mL)MBC/MFC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus29213e.g., 16e.g., 32Bactericidal (≤4)
Escherichia coli25922e.g., 64e.g., >256Bacteriostatic (>4)
Candida albicans90028e.g., 8e.g., 16Fungicidal (≤4)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population over time. It is crucial for understanding the pharmacodynamics of a compound and can reveal concentration-dependent or time-dependent killing effects.

Protocol: Time-Kill Kinetics Assay

a. Materials:

  • This compound

  • Log-phase culture of the test microorganism

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

b. Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test microorganism.

  • Test Setup: Prepare culture tubes with broth containing the compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the log-phase culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates to determine the number of viable cells (CFU/mL).

  • Incubation and Counting: Incubate the plates and count the colonies to calculate the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow A Prepare Log-Phase Inoculum C Inoculate all Tubes A->C B Set up Test Tubes with Compound Concentrations (e.g., 0.5x, 1x, 2x MIC) and Growth Control B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 2, 4, 6, 24h) D->E F Perform Serial Dilutions and Plate for Viable Counts E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Anti-Biofilm Assay

Microbial biofilms are structured communities of cells adhered to a surface and are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in modern antimicrobial drug discovery.

Protocol: Crystal Violet Anti-Biofilm Assay

a. Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Test microorganism known for biofilm formation (e.g., Pseudomonas aeruginosa)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%) for destaining

  • Plate reader

b. Procedure for Biofilm Inhibition:

  • Plate Setup: Prepare serial dilutions of the compound in the wells of a 96-well plate as described in the MIC protocol.

  • Inoculation: Inoculate the wells with a standardized microbial suspension.

  • Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells with sterile PBS to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet and wash the wells again with PBS.

  • Destaining: Add a destaining solution (e.g., 95% ethanol) to each well to solubilize the crystal violet from the biofilm.

  • Quantification: Measure the absorbance of the destained solution using a plate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.

Data Presentation: Biofilm Inhibition

Compound ConcentrationAbsorbance at 570 nm (Mean ± SD)% Biofilm Inhibition
Growth Controle.g., 1.2 ± 0.10%
0.25x MICe.g., 0.8 ± 0.05e.g., 33%
0.5x MICe.g., 0.4 ± 0.03e.g., 67%
1x MICe.g., 0.1 ± 0.01e.g., 92%

Conclusion and Future Perspectives

The protocols outlined in this application note provide a foundational framework for the systematic evaluation of the antimicrobial properties of this compound. By determining its MIC, MBC/MFC, time-kill kinetics, and anti-biofilm activity, researchers can gain a comprehensive understanding of its potential as a novel antimicrobial agent. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies in animal models of infection. The exploration of novel benzothiazole derivatives like this compound is a critical endeavor in the global fight against antimicrobial resistance.

References

Application Notes and Protocols: 6-Ethoxy-2(3H)-benzothiazolone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been successfully developed into drugs for treating a range of conditions, including cancer, epilepsy, and infectious diseases.[1][3] Among the numerous functionalized benzothiazoles, 6-ethoxy-2(3H)-benzothiazolone serves as a critical intermediate in the synthesis of high-value pharmaceutical agents.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols, explain the rationale behind critical experimental steps, and present the synthetic route to a key therapeutic agent derived from this intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound, along with its safety profile, is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 72680-01-4[4]
Molecular Formula C₉H₉NO₂S[4]
Molecular Weight 195.24 g/mol
Melting Point 148-149 °C[5]
Appearance Solid

Safety and Handling:

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the this compound core can be achieved through the cyclization of a substituted aniline. The following protocol is a robust method adapted from established procedures for the synthesis of substituted benzothiazoles.[6][7]

Diagram: Synthetic Pathway to this compound

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Hydrolysis A 4-Ethoxyaniline C p-Ethoxyphenylthiourea A->C HCl B Ammonium Thiocyanate B->C D p-Ethoxyphenylthiourea E 2-Amino-6-ethoxybenzothiazole D->E Bromine in Glacial Acetic Acid F 2-Amino-6-ethoxybenzothiazole G This compound F->G Acid or Base Hydrolysis

Caption: Synthetic route from 4-ethoxyaniline to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Ethoxyaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Bromine

  • Glacial Acetic Acid

  • Sodium hydroxide solution

  • Ethanol

  • Water (deionized)

Procedure:

  • Thiourea Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethoxyaniline in ethanol.

    • Add a stoichiometric equivalent of concentrated hydrochloric acid dropwise while stirring.

    • To this solution, add a slight molar excess of ammonium thiocyanate.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The acidic environment protonates the aniline, making it more susceptible to nucleophilic attack by the thiocyanate ion, leading to the formation of the corresponding thiourea derivative. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Oxidative Cyclization:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Causality: Bromine acts as an oxidizing agent, facilitating the electrophilic cyclization of the phenylthiourea. The sulfur atom attacks the ortho-position of the benzene ring, followed by elimination of HBr and subsequent aromatization to form the 2-aminobenzothiazole ring system.

  • Hydrolysis and Isolation:

    • Pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

    • Filter the crude 2-amino-6-ethoxybenzothiazole and wash it thoroughly with water.

    • For the hydrolysis to this compound, the isolated 2-amino derivative is refluxed in an aqueous acidic or basic solution until the conversion is complete (monitored by TLC).

    • Cool the solution and adjust the pH to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Causality: The hydrolysis step replaces the amino group at the 2-position with a carbonyl group. This is a standard transformation for 2-aminothiazoles.

Application in the Synthesis of Ethoxzolamide

This compound is a precursor to the carbonic anhydrase inhibitor, Ethoxzolamide. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. Inhibitors of these enzymes are used to treat glaucoma, epilepsy, and other conditions.[8]

The synthesis of Ethoxzolamide from a 6-ethoxybenzothiazole precursor generally proceeds via the corresponding 2-thiol tautomer, 6-ethoxy-2-mercaptobenzothiazole.

Diagram: Synthesis of Ethoxzolamide

G A 6-Ethoxy-2-mercaptobenzothiazole B Sulfenamide Intermediate A->B Reaction with Chloramine/Ammonia C Ethoxzolamide B->C Oxidation (e.g., KMnO₄)

Caption: Key steps in the synthesis of Ethoxzolamide.

Protocol 2: Synthesis of Ethoxzolamide

This protocol outlines the conversion of the related 6-ethoxy-2-mercaptobenzothiazole to Ethoxzolamide, a pathway accessible from this compound.[4][9][10]

Materials:

  • 6-Ethoxy-2-mercaptobenzothiazole

  • Ammonia solution or Chloramine

  • Potassium permanganate (KMnO₄)

  • Suitable solvent (e.g., acetone, water)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

Procedure:

  • Formation of the Sulfenamide:

    • Suspend 6-ethoxy-2-mercaptobenzothiazole in a suitable solvent.

    • React with an aminating agent, such as an aqueous solution of ammonia and an oxidizing agent or a pre-formed chloramine solution, under controlled temperature conditions. This forms the 2-sulfenamide derivative.

    • Causality: The thiol group is converted into a sulfenamide, which is a key intermediate for the subsequent oxidation to the sulfonamide. This step activates the sulfur atom for the addition of the nitrogen moiety.

  • Oxidation to the Sulfonamide:

    • Dissolve the sulfenamide intermediate in a suitable solvent like aqueous acetone.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate, portion-wise while maintaining a low temperature.

    • Stir the reaction mixture until the purple color of the permanganate disappears.

    • Causality: The strong oxidizing agent converts the sulfenamide to the corresponding sulfonamide. The careful, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Work-up and Isolation:

    • Quench any excess permanganate by adding a small amount of sodium bisulfite solution until the mixture becomes colorless.

    • Acidify the reaction mixture with dilute sulfuric acid to precipitate the Ethoxzolamide.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the product from an appropriate solvent to obtain pure Ethoxzolamide.

    • Causality: The acidification of the solution protonates the sulfonamide nitrogen, reducing its solubility in the aqueous medium and causing it to precipitate out, allowing for its isolation.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. The protocols provided herein offer a robust framework for its synthesis and subsequent elaboration into the carbonic anhydrase inhibitor, Ethoxzolamide. A clear understanding of the underlying chemical principles and adherence to proper laboratory safety practices are essential for the successful application of these methodologies in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 6-Alkoxy-2-Benzothiazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-alkoxy-2-benzothiazolinones, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present two robust synthetic strategies, complete with detailed, step-by-step protocols. The primary route involves the synthesis of a key 2-amino-5-alkoxythiophenol intermediate followed by cyclization with a phosgene equivalent. A secondary, alternative pathway proceeding through the rearrangement of a 2-amino-6-alkoxybenzothiazole is also detailed. This guide is designed to be a practical resource, offering not only procedural instructions but also insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the 6-Alkoxy-2-Benzothiazolinone Scaffold

The 6-alkoxy-2-benzothiazolinone core is a privileged structure in modern pharmacology. Its unique electronic and steric properties have led to its incorporation into a variety of biologically active molecules. The benzothiazole moiety is present in numerous compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective agents. The 2-oxo functionality and the alkoxy substituent at the 6-position provide crucial points for molecular interactions with biological targets and allow for fine-tuning of physicochemical properties such as solubility and metabolic stability. A reliable and versatile synthetic protocol is therefore essential for the exploration of this chemical space in drug discovery programs.

Overview of Synthetic Strategies

The synthesis of 6-alkoxy-2-benzothiazolinones can be approached through two primary retrosynthetic pathways. The most direct method involves the construction of the heterocyclic ring from a suitably substituted aminothiophenol. A less direct but viable alternative involves the transformation of a pre-formed benzothiazole ring system.

G cluster_0 Synthetic Pathways Target 6-Alkoxy-2-benzothiazolinone Precursor 2-Amino-5-alkoxythiophenol Target->Precursor Primary Route: Cyclization Alternative_Precursor 2-Amino-6-alkoxybenzothiazole Target->Alternative_Precursor Alternative Route: Rearrangement G Start 2-Amino-6-methoxybenzothiazole Intermediate Potassium 2-amino-5-methoxyphenylthiolate Start->Intermediate  KOH, reflux Product 2-Amino-5-methoxythiophenol Intermediate->Product  Acidification (e.g., HCl, Acetic Acid)

Application of 6-Ethoxy-2(3H)-benzothiazolone in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key signaling pathways involved in tumorigenesis.[4][5][6] 6-Ethoxy-2(3H)-benzothiazolone, a specific derivative of this class, represents a promising candidate for investigation in oncological research. While extensive research has been conducted on the broader benzothiazole family, this document serves as a detailed application note and protocol guide for researchers initiating studies on the specific anticancer properties of this compound.

This guide is structured to provide a comprehensive workflow, from initial cell viability screening to more in-depth mechanistic studies. The protocols provided are based on established methodologies for the evaluation of small molecule inhibitors in cancer cell lines and should be optimized for the specific cell lines and experimental conditions used in your laboratory.

Mechanism of Action: The Benzothiazole Scaffold in Oncology

Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms, often dependent on the specific substitutions on the core structure.[2] Understanding these potential pathways is crucial for designing robust experimental plans.

Key Reported Mechanisms for Benzothiazole Derivatives:

  • Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death in cancer cells.[1][6] This is often mediated through the intrinsic mitochondrial pathway.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G1 or G2/M phase, is a common mechanism to halt cancer cell proliferation.[4][7]

  • Kinase Inhibition: Benzothiazoles can act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[8][9]

  • Inhibition of Carbonic Anhydrases: Certain benzothiazole derivatives are known to inhibit tumor-associated carbonic anhydrases, which are involved in pH regulation and are crucial for tumor survival in hypoxic environments.[1][2][10]

  • Modulation of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition by benzothiazole compounds can lead to anticancer effects.[11]

The following diagram illustrates a generalized signaling pathway that can be influenced by benzothiazole derivatives, providing a conceptual framework for investigating this compound.

Benzothiazole_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation JAK_STAT->Proliferation ERK_MAPK->Proliferation NF_kB NF-κB Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition Bax Bax Bax->Apoptosis_Inhibition Promotes Apoptosis Bcl_xL Bcl-xL Bcl_xL->Apoptosis_Inhibition Inhibits Apoptosis Benzothiazole 6-Ethoxy-2(3H)- benzothiazolone Benzothiazole->EGFR Inhibition Benzothiazole->PI3K_Akt_mTOR Inhibition Benzothiazole->JAK_STAT Inhibition Benzothiazole->ERK_MAPK Inhibition Benzothiazole->NF_kB Inhibition Benzothiazole->Bax Upregulation Benzothiazole->Bcl_xL Downregulation

Caption: Potential signaling pathways affected by this compound.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the investigation of this compound in cancer cell lines.

Protocol 1: Determination of IC50 using MTT Assay

This initial screen is crucial for determining the cytotoxic potential of the compound and for establishing a dose-response curve.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[11][12][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Data Presentation:

Cancer Cell LineTreatment Duration (h)IC50 (µM) [Hypothetical]
MCF-74815.2
A5494822.5
HepG24818.9
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.

    • Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution.

Cell_Cycle_Workflow Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding Treatment Treat with This compound Cell_Seeding->Treatment Harvest_Fix Harvest and Fix with 70% Ethanol Treatment->Harvest_Fix Staining Stain with Propidium Iodide & RNase A Harvest_Fix->Staining Flow_Cytometry Analyze on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for cell cycle analysis (Protocol 2).

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Synthesis of this compound

For researchers interested in the synthesis of this compound, a general approach involves the reaction of 2-amino-5-ethoxyphenol with a suitable carbonyl source. A more specific method for synthesizing the benzothiazolone core is the condensation of urea and 2-aminothiophenol.[14] Modifications to this general synthesis would be required to incorporate the ethoxy group at the 6-position.

Conclusion

This compound, as a member of the promising benzothiazole class of compounds, warrants thorough investigation for its potential anticancer activities. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer cell lines. As with any novel compound, careful optimization of experimental conditions is paramount for obtaining reliable and reproducible data. The insights gained from such studies will be invaluable for the future development of novel benzothiazole-based cancer therapeutics.

References

Application Note & Experimental Protocol: Synthesis of Schiff Bases via Condensation with 6-Ethoxy-2-aminobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Schiff bases derived from the benzothiazole scaffold are a prominent class of heterocyclic compounds that have garnered significant interest within the medicinal chemistry and materials science communities. The inherent biological activities of the benzothiazole nucleus, which include antimicrobial, anticancer, and anti-inflammatory properties, are often enhanced upon the formation of an azomethine linkage (-C=N-) with various aromatic aldehydes.[1] The structural versatility and relative ease of synthesis make these compounds attractive targets for drug discovery and development.[2] This document provides a comprehensive guide for the synthesis and characterization of Schiff bases derived from 6-ethoxy-2-aminobenzothiazole, a key intermediate in the development of novel therapeutic agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Reaction Mechanism and Scientific Rationale

The synthesis of Schiff bases is a classic example of a condensation reaction, specifically the reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) to form an imine.[2] In the context of this protocol, the nucleophilic nitrogen of the 2-amino group of 6-ethoxy-2-aminobenzothiazole attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This is typically followed by the elimination of a water molecule to yield the final Schiff base product.

The reaction is often catalyzed by the addition of a small amount of acid or base. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Conversely, a basic catalyst can deprotonate the amine, increasing its nucleophilicity. The choice of catalyst can influence the reaction rate and yield. For the synthesis of benzothiazole-derived Schiff bases, both acidic (e.g., glacial acetic acid) and basic (e.g., piperidine, NaOH) catalysts have been successfully employed.[3][4][5]

Experimental Workflow

The overall workflow for the synthesis and characterization of Schiff bases from 6-ethoxy-2-aminobenzothiazole is depicted in the following diagram:

Schiff_Base_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 6-Ethoxy-2-aminobenzothiazole E Reaction Mixture A->E B Aromatic Aldehyde B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Glacial Acetic Acid) D->E F Reflux E->F Heating G Crude Schiff Base F->G Cooling & Precipitation H Filtration G->H I Washing with Cold Solvent H->I J Recrystallization I->J K Pure Schiff Base J->K L FT-IR Spectroscopy K->L M NMR Spectroscopy (¹H & ¹³C) K->M N Mass Spectrometry K->N O Melting Point Analysis K->O

Figure 1: A comprehensive workflow diagram illustrating the key stages of Schiff base synthesis, from the initial reaction setup to the final characterization of the purified product.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from 6-ethoxy-2-aminobenzothiazole and a representative aromatic aldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Ethoxy-2-aminobenzothiazole≥98%Commercially Available
Substituted Aromatic Aldehyde≥98%Commercially Available
Ethanol (Absolute)ACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Round-bottom flask-Standard laboratory supplier
Condenser-Standard laboratory supplier
Magnetic stirrer with heating plate-Standard laboratory supplier
Buchner funnel and filter paper-Standard laboratory supplier
Beakers and Erlenmeyer flasks-Standard laboratory supplier

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 6-ethoxy-2-aminobenzothiazole in 20 mL of absolute ethanol. To this solution, add an equimolar amount (10 mmol) of the selected aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3-6 hours.[4]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. If necessary, the mixture can be placed in an ice bath to facilitate precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[3]

    • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or methanol.[6]

  • Drying: Dry the purified crystalline product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization

The structural elucidation of the synthesized Schiff base is crucial to confirm its identity and purity. The following characterization techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹.[7] Concurrently, the disappearance of the characteristic stretching bands for the primary amine (-NH₂) of the starting material and the carbonyl group (C=O) of the aldehyde provides further evidence of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine linkage is indicated by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm, corresponding to the proton of the -N=CH- group.[6][8]

    • ¹³C NMR: The carbon of the azomethine group will appear as a distinct signal in the ¹³C NMR spectrum, generally in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base product.[9]

  • Melting Point Determination: The melting point of the purified product should be sharp and within a narrow range, indicating the purity of the compound.

Applications and Future Perspectives

The Schiff bases synthesized from 6-ethoxy-2-aminobenzothiazole are valuable precursors for the development of a wide range of biologically active molecules. Their demonstrated antimicrobial, antifungal, and anticancer activities make them promising candidates for further investigation in drug discovery programs.[6][10] Furthermore, these compounds can serve as ligands for the synthesis of metal complexes, which often exhibit enhanced biological and catalytic properties.[5][11] The straightforward and efficient synthetic protocol detailed in this application note provides a reliable method for accessing these important chemical entities, paving the way for future research and development in medicinal and materials chemistry.

References

Application Note: 6-Ethoxy-2(3H)-benzothiazolone as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide to leveraging 6-ethoxy-2(3H)-benzothiazolone, a readily accessible derivative, as a strategic starting material for the synthesis of novel and diverse heterocyclic compound libraries. We delve into the fundamental chemical principles governing its reactivity, focusing on the challenge of regioselectivity in alkylation reactions. Detailed, field-proven protocols for N-alkylation and subsequent derivatization are provided, offering a robust and modular platform for generating new chemical entities for high-throughput screening and lead optimization in drug discovery programs.

Introduction: The Strategic Value of the Benzothiazole Scaffold

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the benzothiazole moiety, a fusion of benzene and a thiazole ring, is of paramount interest due to its versatile chemical nature and its ability to interact with a wide range of biological targets.[4] Derivatives of this scaffold are found in approved drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist.[5]

This compound (CAS 72680-01-4) is an exemplary starting block for synthetic exploration.[6][7] Its structure features a reactive lactam system and an electron-donating ethoxy group on the benzene ring, which can influence both reactivity and the pharmacokinetic properties of its derivatives. The primary synthetic challenge and, simultaneously, the greatest opportunity, lies in the molecule's ability to exist in different tautomeric forms, creating an ambident nucleophile. Mastering the regioselective functionalization of this scaffold is key to unlocking its full potential for creating novel molecular architectures.

Core Chemical Principles & Mechanistic Insights

The Tautomerism and Ambident Nucleophilicity of this compound

The reactivity of this compound is dominated by its existence in a tautomeric equilibrium. The primary form is the lactam (keto) structure. However, it can also exist as its lactim (enol) tautomer, 2-hydroxy-6-ethoxybenzothiazole, and, more significantly in the context of alkylation, it is in equilibrium with its thione-thiol tautomer, 6-ethoxy-1,3-benzothiazole-2-thiol.[8][9]

Deprotonation with a base generates a resonance-stabilized anion with nucleophilic character on the nitrogen, oxygen, and sulfur atoms, making it an ambident nucleophile.

Workflow start 6-Ethoxy-2(3H)- benzothiazolone step1 Regioselective N-Alkylation start->step1 R-X, Base, PTC intermediate N-Functionalized Intermediate (e.g., Ester) step1->intermediate step2 Saponification intermediate->step2 LiOH acid Carboxylic Acid Derivative step2->acid step3 Amide Coupling (Parallel Synthesis) acid->step3 Coupling Agent end Diverse Library of Novel Heterocyclic Amides step3->end amines Amine Building Blocks (R-NH₂) amines->step3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Ethoxy-2(3H)-benzothiazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxy-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your protocols are self-validating and robust.

Introduction to Synthetic Strategy

This compound is a key heterocyclic scaffold. Direct, one-pot syntheses are not widely reported, necessitating a multi-step approach. The optimal strategy depends heavily on the availability and purity of starting materials. This guide will focus on the two most plausible and scientifically-sound synthetic pathways, addressing potential pitfalls and optimization parameters for each.

The core of this molecule exists in a tautomeric equilibrium between the lactam (oxo) form and the lactim (hydroxy) form, with the oxo form generally being more stable.

Route A: The Amino-Intermediate Pathway

This classic and reliable route begins with a readily available substituted aniline and proceeds through a 2-amino-benzothiazole intermediate. It is often favored due to the commercial availability of 4-ethoxyaniline.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Conversion A 4-Ethoxyaniline + KSCN B Formation of p-Ethoxyphenylthiourea (in situ) A->B C Oxidative Cyclization (Br2 / Acetic Acid) B->C D 6-Ethoxy-2-aminobenzothiazole C->D E Diazotization (NaNO2 / H2SO4) D->E F Hydrolysis of Diazonium Salt E->F G This compound F->G

Caption: Synthetic workflow for Route A.

Experimental Protocol: Route A
Step 1: Synthesis of 6-Ethoxy-2-aminobenzothiazole

This procedure is adapted from the well-established Hugerschoff reaction for synthesizing 2-aminobenzothiazoles.[1][2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-ethoxyaniline (1 eq.) and potassium thiocyanate (KSCN, 2.5 eq.) in glacial acetic acid.

  • Cooling: Cool the mixture to 0-5°C in an ice-salt bath. Efficient cooling is critical to control the exothermic reaction with bromine and prevent side reactions.[1]

  • Bromination: Dissolve bromine (2 eq.) in glacial acetic acid and add it dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5°C. The formation of an orange precipitate is typically observed.

  • Reaction: Stir the mixture at 0-5°C for an additional 2-3 hours after the bromine addition is complete.

  • Work-up: Allow the mixture to stand overnight. Heat the slurry on a steam bath to approximately 85°C and filter while hot to remove inorganic salts.[1]

  • Precipitation & Purification: Cool the filtrate and neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude 6-Ethoxy-2-aminobenzothiazole. The product can be further purified by recrystallization from ethanol.

Step 2: Conversion of 6-Ethoxy-2-aminobenzothiazole to this compound

This step involves a modified Sandmeyer-type reaction to replace the 2-amino group with a hydroxyl group, which tautomerizes to the desired product.

  • Diazotization: Suspend 6-Ethoxy-2-aminobenzothiazole (1 eq.) in dilute sulfuric acid (e.g., 20-30% v/v) and cool to 0-5°C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Monitor for the disappearance of the starting amine (e.g., by TLC).

  • Hydrolysis: Gently heat the solution containing the diazonium salt to 50-60°C. Nitrogen gas will evolve. Continue heating until gas evolution ceases. This step is critical and must be controlled to prevent decomposition.

  • Isolation: Cool the reaction mixture. The product may precipitate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting & FAQs for Route A

Q1: My yield for Step 1 (6-Ethoxy-2-aminobenzothiazole) is very low, and I see a lot of dark, tarry material. What's wrong?

A: This is a common issue often related to reaction control.

  • Cause - Temperature Control: The reaction of anilines with thiocyanate and bromine is highly exothermic. If the temperature rises above 5-10°C during bromine addition, uncontrolled side reactions, including bromination of the aromatic ring and polymerization, can occur.[3]

  • Solution: Ensure your cooling bath is efficient (ice-salt or a cryocooler). Add the bromine solution very slowly, monitoring the internal temperature constantly.

  • Cause - Reagent Quality: The purity of the 4-ethoxyaniline is crucial. Impurities can lead to significant byproduct formation.

  • Solution: Use freshly distilled or high-purity 4-ethoxyaniline.

Q2: The conversion of the 2-amino group in Step 2 is not working. I either recover my starting material or get a complex mixture.

A: The diazotization and hydrolysis of the 2-amino group on the benzothiazole ring can be tricky.

  • Cause - Incomplete Diazotization: The 2-amino group on the benzothiazole ring is less basic than a typical aniline, which can make diazotization sluggish.

  • Solution: Ensure strongly acidic conditions. You may need to use more concentrated acid or a different acid system (e.g., nitrosylsulfuric acid). Perform the reaction at a strictly controlled low temperature (0-5°C) to ensure the stability of the diazonium salt.

  • Cause - Ring Instability: The benzothiazole ring can be susceptible to cleavage under harsh hydrolytic conditions (high temperature or extreme pH).

  • Solution: After diazotization, perform the hydrolysis by warming the solution gently and gradually. Avoid boiling or prolonged heating at high temperatures. Monitor the reaction closely by TLC to find the optimal balance between conversion and degradation.

Route B: The Thiol-Intermediate Pathway

This route utilizes the commercially available 6-Ethoxy-2-mercaptobenzothiazole and converts the 2-thiol (or thione) group to the 2-oxo group. This can be more atom-economical if the starting material is readily accessible.

Workflow for Route B

Route B Workflow A 6-Ethoxy-2-mercaptobenzothiazole B Selective Oxidation (e.g., O2, FeCl2, Acetic Acid) A->B C Formation of Sulfinic/ Sulfonic Acid Intermediate B->C F Side Reaction: Dimerization (MBTS formation) B->F D Decomposition to Product C->D E This compound D->E

Caption: Synthetic workflow for Route B.

Experimental Protocol: Route B

This protocol is based on literature methods for the selective oxidation of 2-mercaptobenzothiazoles.[4]

  • Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, add 6-Ethoxy-2-mercaptobenzothiazole (1 eq.), a transition metal catalyst such as Iron(II) chloride (FeCl₂, 5-10 mol%), and glacial acetic acid as the solvent.

  • Reaction Conditions: Seal the vessel, purge with oxygen, and then pressurize with molecular oxygen (e.g., 0.5-1.0 MPa).

  • Heating: Heat the reaction mixture to 100-150°C with vigorous stirring. The reaction proceeds via sulfinic and sulfonic acid intermediates which decompose at these temperatures to the desired product.[4]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the oxygen. Dilute the reaction mixture with water and extract the product with a suitable solvent like ethyl acetate.

  • Purification: Wash the organic phase with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography.

Troubleshooting & FAQs for Route B

Q1: The main product of my reaction is the disulfide dimer (2,2'-dithiobis(6-ethoxybenzothiazole)), not the benzothiazolone.

A: This is the most common side reaction and indicates that the oxidation is not proceeding to the desired endpoint.

  • Cause - Insufficient Temperature: The disulfide is a stable intermediate. Formation of the 2-oxo product requires higher temperatures (above 90-100°C) to facilitate the conversion of the intermediate sulfinic/sulfonic acids.[4] At lower temperatures, the reaction often stalls at the disulfide stage.[5][6]

  • Solution: Systematically increase the reaction temperature in increments (e.g., 110°C, 130°C, 150°C) while carefully monitoring the reaction profile.

  • Cause - Inefficient Catalyst: The choice and concentration of the catalyst are critical for selectivity.

  • Solution: Screen different transition metal catalysts. While FeCl₂ is reported to be effective, other catalysts like cobalt or manganese salts could offer different selectivity. Optimize the catalyst loading.

Q2: The reaction is sluggish and does not go to completion even at high temperatures.

A: This could be related to catalyst activity or mass transfer limitations.

  • Cause - Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

  • Solution: Ensure anhydrous conditions if the chosen catalyst is moisture-sensitive. Consider using a more robust catalyst system.

  • Cause - Poor Oxygen Transfer: Inefficient stirring or low oxygen pressure can limit the reaction rate.

  • Solution: Ensure vigorous stirring to maximize the gas-liquid interface. If possible and safe, increase the oxygen pressure within the limits of your equipment.

Q3: Is it possible to hydrolyze the thiol group instead of oxidizing it?

A: Direct hydrolysis is possible but challenging. Literature suggests that this requires forcing conditions, such as very high temperatures and pressures or the use of a strong base in the presence of an oxidizing agent.[4] For laboratory-scale synthesis, the selective oxidation route is generally more practical and controllable.

Data Summary: Optimizing Reaction Parameters
ParameterRoute A (Step 1)Route BRationale & Key Considerations
Temperature 0-5°C (addition)100-150°CRoute A: Low temp minimizes side reactions. Route B: High temp is required to overcome the disulfide intermediate.[4]
Solvent Glacial Acetic AcidGlacial Acetic AcidProvides good solubility for reactants and intermediates in both routes.
Key Reagent Bromine (Br₂)Oxygen (O₂)Route A: Acts as the oxidant for cyclization. Route B: The terminal oxidant, activated by the catalyst.
Catalyst None (Stoichiometric)FeCl₂ (or other transition metals)Route B: Essential for activating molecular oxygen and promoting selective oxidation over dimerization.
Pressure Atmospheric0.5 - 1.0 MPa (O₂)Route B: Higher oxygen pressure increases reactant concentration and can improve reaction rates.

General Troubleshooting Workflow

Troubleshooting Workflow Start Experiment Fails (Low Yield / Impure Product) CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckPurity->Start Impure AnalyzeByproducts Identify Byproducts (TLC, LC-MS, NMR) CheckPurity->AnalyzeByproducts Purity OK OptimizeCond Systematically Vary Conditions (Temp, Time, Catalyst, Solvent) AnalyzeByproducts->OptimizeCond Purify Re-evaluate Purification (Solvent System, Method) OptimizeCond->Purify Purify->OptimizeCond Still Impure Success Successful Synthesis Purify->Success Pure Product

Caption: A systematic workflow for troubleshooting synthesis.

References

Technical Support Center: Synthesis of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxy-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve reaction yield and purity.

Core Synthesis Pathway: An Overview

The most common and reliable method for synthesizing this compound involves the cyclization of a substituted thiourea or the direct condensation of 2-amino-5-ethoxythiophenol with a carbonyl source. The latter is often preferred for its efficiency. The key starting material, 2-amino-5-ethoxythiophenol, is highly susceptible to oxidation, which is a critical factor to control throughout the synthesis.[1] A robust method involves reacting 2-amino-5-ethoxythiophenol with urea, which serves as a safe and effective source for the carbonyl group that forms the core of the benzothiazolone ring.[2]

Reaction Mechanism Visualization

The diagram below illustrates the proposed reaction pathway for the synthesis of this compound from 2-amino-5-ethoxythiophenol and urea. The process involves an initial condensation to form a thiourea intermediate, followed by an intramolecular cyclization with the elimination of ammonia to yield the final product.

ReactionMechanism SM1 2-Amino-5-ethoxythiophenol INT1 Substituted Thiourea Intermediate SM1->INT1 Condensation SM2 Urea SM2->INT1 PROD This compound INT1->PROD Intramolecular Cyclization (-NH3) BYPROD Ammonia (NH3) INT1->BYPROD Elimination

Caption: Proposed reaction mechanism for urea-based synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis.

Question: My reaction mixture is turning dark brown or black, and I'm getting a significant amount of an insoluble, tar-like material. What's causing this, and how can I fix it?

Answer: This is the most common issue and is almost certainly caused by the oxidation of your starting material, 2-amino-5-ethoxythiophenol. This compound is highly sensitive to air (oxygen), which causes it to form disulfide-linked dimers and polymers, resulting in the dark, insoluble material and drastically reducing your yield.[1]

Solutions:

  • Use Fresh Starting Material: If possible, purify the 2-amino-5-ethoxythiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.[1]

  • Maintain an Inert Atmosphere: This is critical. Conduct the entire reaction, including transfers of the aminothiophenol, under a blanket of inert gas like nitrogen or argon. This minimizes its exposure to oxygen.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization and other side reactions. A moderate temperature is often sufficient for the cyclization to proceed cleanly.[1]

Question: The yield of my this compound is low, and I've isolated a significant amount of an intermediate. What is happening?

Answer: This points to incomplete cyclization. The reaction may have stalled at the substituted thiourea stage before the final ring-closure and elimination step occurred.

Solutions:

  • Increase Reaction Time: The intramolecular cyclization step may be slower than the initial condensation. Try extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).

  • Optimize Temperature: While excessively high temperatures are detrimental, the cyclization step requires a certain activation energy. A modest increase in temperature or refluxing for a longer period might be necessary to drive the reaction to completion.

  • Check pH/Catalyst: Some cyclization reactions benefit from a mildly acidic or basic catalyst to promote the ring-closing step. However, for the urea-based synthesis, heating is typically sufficient. Ensure your starting materials are free of contaminants that could inhibit the reaction.

Question: I am observing a byproduct with a molecular weight roughly double that of my starting aminothiophenol. What is this?

Answer: You are likely observing the formation of a disulfide dimer of 2-amino-5-ethoxythiophenol. As mentioned, this is due to oxidation. This byproduct competes with the main reaction pathway, consuming your starting material and lowering the yield.

Solutions:

  • The primary solution is to rigorously exclude air from your reaction by using an inert atmosphere.[1]

  • Adding a small amount of a reducing agent could theoretically help, but this can complicate the reaction and purification. The most effective strategy is prevention through inert techniques.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common synthesis problems.

TroubleshootingWorkflow Start Problem Observed P1 Low Yield & Dark Tar Start->P1 P2 Intermediate Isolated Start->P2 P3 Difficult Purification Start->P3 C1 Oxidation of Aminothiophenol P1->C1 C3 Side Reactions / Byproducts P1->C3 C2 Incomplete Cyclization P2->C2 P3->C3 S1 Use Inert Atmosphere (N2/Ar) Use Fresh Starting Material C1->S1 S2 Increase Reaction Time Optimize Temperature C2->S2 S3 Recrystallization Column Chromatography C3->S3

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control to maximize yield?

A1: The three most critical parameters are:

  • Purity of 2-amino-5-ethoxythiophenol: The presence of oxidized impurities will inhibit the reaction and complicate purification.

  • Exclusion of Oxygen: A strict inert atmosphere is non-negotiable for preventing the primary side reaction of starting material dimerization and polymerization.[1]

  • Temperature Control: The temperature must be high enough to drive the cyclization to completion but not so high as to cause degradation or promote side reactions. A reflux in a suitable solvent like ethanol or a higher-boiling solvent like ethylene glycol is common.[3]

Q2: How should I monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most effective method. You should be able to see the consumption of the 2-amino-5-ethoxythiophenol starting material and the appearance of the product spot. A co-spot of your starting material and the reaction mixture on the same TLC plate is highly recommended for accurate comparison. The product, being more polar and capable of hydrogen bonding, will likely have a different Rf value than the starting material.

Q3: What is the best method for purifying the final product?

A3: The crude product can often be purified by recrystallization. Ethanol is a commonly used solvent.[4] If the product is still impure after recrystallization, column chromatography using silica gel may be necessary. A solvent system like ethyl acetate/hexane would be a good starting point for elution.

Q4: Are there alternative reagents to urea for the cyclization step?

A4: Yes, other carbonyl sources can be used. Phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI) are effective but require more stringent handling precautions. Potassium ethyl xanthogenate has also been used in related syntheses. For most lab applications, urea offers the best balance of reactivity, safety, and cost.

Experimental Protocol & Data

High-Yield Synthesis Protocol

This protocol describes the synthesis of this compound from 2-amino-5-ethoxythiophenol and urea.

Materials:

  • 2-amino-5-ethoxythiophenol (freshly prepared or purified)

  • Urea

  • Ethylene Glycol (solvent)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the reflux apparatus and ensure all glassware is thoroughly dried. Equip the flask with a magnetic stir bar.

  • Inerting: Flush the entire apparatus with nitrogen or argon for 10-15 minutes to displace all oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Charging Reactants: Under the inert atmosphere, add 2-amino-5-ethoxythiophenol (1.0 eq) to the flask. Add ethylene glycol as the solvent (approx. 5-10 mL per gram of aminothiophenol).

  • Addition of Urea: Add urea (1.2 - 1.5 eq) to the stirring solution.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of cold water. A precipitate of the crude product should form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of water to remove ethylene glycol and unreacted urea, followed by a small amount of cold ethanol.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from hot ethanol to yield pure this compound as a solid. The melting point should be approximately 148-149 °C.[4]

Data Summary Tables

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry 1.0 eq Aminothiophenol : 1.5 eq UreaA slight excess of urea ensures the aminothiophenol is fully consumed.
Solvent Ethylene GlycolHigh boiling point allows for sufficient reaction temperature to drive cyclization.[3]
Temperature 120-130 °COptimal balance between reaction rate and minimizing thermal degradation.
Atmosphere Nitrogen or ArgonPrevents oxidative side reactions, which is crucial for high yield.[1]
Reaction Time 4-8 hours (TLC monitored)Ensures the reaction proceeds to completion.
Typical Yield > 80% (post-purification)Achievable with strict adherence to the protocol.

Table 2: Common Byproducts and Identification

ByproductLikely CauseIdentification
Bis(2-amino-5-ethoxyphenyl) disulfideOxidation of starting materialMS data showing M+H at ~2x the mass of the starting material.
N-(2-mercapto-4-ethoxyphenyl)ureaIncomplete cyclizationMS data corresponding to the uncyclized intermediate. Stalls on TLC.
Polymeric materialsSevere oxidation/degradationInsoluble, dark material that streaks on TLC and has no clear MS signal.

References

Technical Support Center: Purification of Crude 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Ethoxy-2(3H)-benzothiazolone. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to help you achieve high purity and yield.

Introduction to Purification Challenges

The purification of crude this compound, like many heterocyclic compounds, can present several challenges. Impurities often arise from the synthetic route, including unreacted starting materials, side-products from competing reactions, and intermediates. The key to successful purification lies in understanding the likely impurities and selecting the most appropriate technique to remove them.

A common synthetic pathway to benzothiazolones involves the condensation of a 2-aminothiophenol derivative with a suitable cyclizing agent. For this compound, a likely precursor is a 2-aminothiophenol bearing an ethoxy group. Potential impurities can therefore include:

  • Unreacted Starting Materials: Such as the 2-aminothiophenol derivative.

  • Oxidative Side-Products: The thiol group in 2-aminothiophenols is susceptible to oxidation, which can lead to the formation of disulfide byproducts.

  • Incomplete Cyclization Products: Intermediates of the cyclization reaction may persist in the crude product.

  • Colorimetric Impurities: Often arising from degradation or side reactions, leading to a discolored product.

Below, we address specific issues you might encounter during the purification process.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems.

Recrystallization Issues

Q1: My crude this compound is not dissolving in the hot recrystallization solvent.

A1: This is a common issue that usually points to an inappropriate solvent or insufficient solvent volume.

  • Inappropriate Solvent: this compound has a melting point of 148-149 °C and is known to be recrystallized from ethanol.[1] If ethanol is not working, it's possible your crude material has impurities that alter its solubility. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

    • Actionable Advice: Perform small-scale solubility tests with a range of solvents. Consider polar protic solvents like other alcohols (e.g., isopropanol, methanol) or polar aprotic solvents like acetone or ethyl acetate.

  • Insufficient Solvent: You may be using too little solvent.

    • Actionable Advice: Add the hot solvent in small increments to the crude material with stirring and heating until it just dissolves. Be cautious not to add a large excess, as this will reduce your recovery yield.

Q2: My compound "oils out" during recrystallization instead of forming crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors.

  • High Impurity Level: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a liquid.

    • Actionable Advice: If your crude material is heavily contaminated, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal structure.[2]

    • Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound-impurity mixture.

    • Actionable Advice: Switch to a lower-boiling point solvent in which your compound still has good solubility at elevated temperatures. Alternatively, a mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

dot

Oiling_Out_Troubleshooting Start Oiling Out Occurs Impurity High Impurity Level? Start->Impurity Cooling Cooling Too Rapid? Start->Cooling Solvent Inappropriate Solvent? Start->Solvent PrePurify Action: Pre-purify by Column Chromatography Impurity->PrePurify Yes SlowCool Action: Cool Slowly (Insulate Flask) Cooling->SlowCool Yes ChangeSolvent Action: Change Solvent or Use Mixed Solvent System Solvent->ChangeSolvent Yes Success Crystals Form PrePurify->Success SlowCool->Success ChangeSolvent->Success

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q3: The color of my recrystallized product is still off-white/yellowish. How can I decolorize it?

A3: Colored impurities can often be removed by treatment with activated charcoal.

  • Mechanism: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.

    • Protocol:

      • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent.

      • Allow the solution to cool slightly to prevent bumping.

      • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

      • Gently heat the mixture to boiling for a few minutes while stirring.

      • Perform a hot gravity filtration to remove the charcoal. This step is crucial and should be done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated funnel is recommended.

      • The resulting filtrate should be colorless. Allow it to cool slowly to induce crystallization.

Column Chromatography Issues

Q4: I am having trouble separating my product from an impurity with a very similar Rf value on TLC.

A4: This indicates that the polarity of your product and the impurity are very similar, making separation by standard column chromatography challenging.

  • Optimize the Mobile Phase:

    • Actionable Advice: A common solvent system for benzothiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] Try using a shallower gradient or even an isocratic elution with a solvent system that gives a good separation of spots on your TLC plate (ideally, an Rf of 0.2-0.4 for your product and a significant difference to the impurity).

  • Change the Stationary Phase:

    • Actionable Advice: If silica gel (which is slightly acidic) is not providing adequate separation, consider using a different stationary phase. Neutral or basic alumina can sometimes offer different selectivity for separating compounds.

  • Consider an Alternative Technique:

    • Actionable Advice: If column chromatography is ineffective, preparative Thin Layer Chromatography (prep-TLC) can sometimes provide a better separation for small quantities of material.

dot

Purification_Strategy Crude Crude this compound TLC Analyze by TLC Crude->TLC Recryst Recrystallization TLC->Recryst Spots well separated and few impurities Column Column Chromatography TLC->Column Complex mixture or spots with similar Rf CheckPurity Check Purity (TLC, mp, etc.) Recryst->CheckPurity Column->CheckPurity Pure Pure Product CheckPurity->Column Still impure CheckPurity->Pure Meets specifications

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: Ethanol is a commonly cited solvent for the recrystallization of this compound and is a good starting point.[1] It is a relatively safe, inexpensive, and effective solvent for many moderately polar organic compounds.

Q2: Can I use acid-base extraction to purify my crude product?

A2: Acid-base extraction can be a powerful technique if your impurities have acidic or basic functional groups that are absent in your product. This compound has a weakly acidic proton on the nitrogen atom.

  • When it might be useful: If you have basic impurities (e.g., unreacted amine starting materials), you could dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities would be protonated and move into the aqueous layer.

  • Caution: Strong basic washes (like NaOH) could potentially deprotonate and dissolve your product, leading to loss of yield if not carefully controlled.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your this compound.

  • Melting Point: A sharp melting point that is close to the literature value (148-149 °C) is a good indicator of purity.[1] A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A typical setup would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The purity is determined by the area percentage of the main peak.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry should be used to confirm the structure of the purified compound and to check for the absence of impurity signals.

Data and Protocols

Table 1: Recommended Solvents for Purification
Purification MethodSolvent/SystemRationale and Comments
Recrystallization EthanolGood starting point; compound is known to crystallize well from it.[1]
IsopropanolSimilar properties to ethanol, can be a good alternative.
Acetone/HexaneA mixed solvent system. Dissolve in hot acetone, add hexane until cloudy.
Column Chromatography Hexane/Ethyl AcetateA versatile system for moderately polar compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Dichloromethane/MethanolFor more polar impurities. Use with caution as methanol can dissolve some silica gel.
Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary.

  • If the solution is colored, proceed with the activated charcoal treatment as described in the Troubleshooting Guide.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting with the mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethoxy-2(3H)-benzothiazolone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, often involves a two-stage process: the initial formation of the 2-amino-6-ethoxybenzothiazole intermediate, followed by its conversion to the target benzothiazolone. Each stage presents unique challenges, from controlling regioselectivity and preventing oxidative degradation to avoiding cleavage of the crucial ethoxy group. This guide provides a question-and-answer-based approach to address the most pressing issues you may face in the laboratory.

Part 1: Troubleshooting the Synthesis of 2-Amino-6-ethoxybenzothiazole (Intermediate)

The most common route to the 2-amino intermediate involves the oxidative cyclization of 4-ethoxyaniline (p-phenetidine) using a thiocyanate salt and an oxidant, typically bromine, in an acidic medium like acetic acid.[1] Side reactions in this step are frequent and can significantly impact the overall yield and purity.

Q1: My reaction mixture turns into a dark, tar-like sludge with very low yield of the desired product. What is the cause and how can I prevent it?

A1: Diagnosis & Solution

This is a classic sign of oxidative polymerization and degradation . The starting materials and intermediates in benzothiazole synthesis can be sensitive to oxidation, leading to the formation of complex, high-molecular-weight byproducts.[2]

Causality:

  • Oxidation of Intermediates: Thiol-containing intermediates or the 2-aminothiophenol precursor, if formed in situ, are highly susceptible to oxidation, which can lead to disulfide-linked dimers and polymers.[2]

  • Excess Oxidant: An excess of bromine or insufficient temperature control can lead to uncontrolled oxidation of the aromatic ring and the amine functionality, resulting in tar formation.

  • Reaction Temperature: The oxidative cyclization is often exothermic. A runaway reaction temperature accelerates these undesirable side reactions.

Preventative Measures & Protocol:

  • Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, during the dropwise addition of the bromine solution. Use an ice-salt bath for efficient cooling.

  • Stoichiometry of Oxidant: Carefully control the stoichiometry of bromine. Use the minimum effective amount required for the cyclization. A slight excess may be needed, but large excesses should be avoided.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize air oxidation, especially during prolonged reaction times.[2]

  • Order of Addition: Add the bromine solution slowly and dropwise to the mixture of 4-ethoxyaniline and thiocyanate salt in acetic acid. This ensures that the bromine is consumed in the desired reaction pathway as it is introduced, minimizing its accumulation and the potential for side reactions.

Q2: My TLC and Mass Spec analysis show multiple products. I see my desired product, but also peaks at M+78 and M+156. What are these impurities?

A2: Diagnosis & Solution

The observation of mass peaks corresponding to the addition of ~78-80 atomic mass units (the isotopic pattern of bromine) strongly suggests polybromination of the aromatic ring.

Causality: The 6-ethoxy and 2-amino groups are both strong electron-donating groups, which highly activate the benzothiazole ring towards electrophilic aromatic substitution. Bromine, being the electrophile for the cyclization, can also attack the activated aromatic ring, leading to the formation of mono- and di-brominated byproducts.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting polybromination.

Preventative Measures & Protocol:

  • Temperature: As with polymerization, low temperatures (0-5°C) are critical to moderate the reactivity and improve selectivity.

  • Alternative Reagents: Consider using N-bromosuccinimide (NBS) as a milder source of electrophilic bromine, which can sometimes provide better control over the reaction.

  • Purification: If these byproducts form, they can often be separated by column chromatography. However, optimizing the reaction to prevent their formation is the more efficient strategy.

Part 2: Troubleshooting the Hydrolysis of 2-Amino-6-ethoxybenzothiazole

The conversion of the 2-amino intermediate to the final this compound typically requires hydrolysis, often under acidic or basic conditions. This step is the primary source of the most critical side reaction.

Q3: My final product contains a significant impurity with a mass peak corresponding to a loss of 28 Da (C2H4). My 1H NMR shows a loss of the characteristic ethyl signals (triplet and quartet). What is this impurity?

A3: Diagnosis & Solution

This is the most common and challenging side reaction in this synthesis: hydrolytic cleavage of the ethoxy group to form 6-hydroxy-2(3H)-benzothiazolone.

Causality: Aromatic ether bonds (Ar-O-R) can be susceptible to cleavage under harsh hydrolytic conditions, particularly strong acid and high temperatures.[3][4] The electron-donating nature of the aromatic ring in the benzothiazole system can facilitate this cleavage. The mechanism often involves protonation of the ether oxygen, followed by nucleophilic attack or elimination.

Reaction Pathway and Major Side Reaction:

Caption: Main synthesis pathway and key side reactions.

Preventative Measures & Protocol:

The key is to use hydrolysis conditions that are sufficiently strong to convert the amino group but mild enough to preserve the ethoxy ether linkage.

Condition Risk of Ethoxy Cleavage Recommended Protocol
Acid Catalyst High with strong acids (H₂SO₄, conc. HCl)Use dilute acids (e.g., 2-4 M HCl) or an organic acid like acetic acid.
Temperature Increases significantly above 80-90°CMaintain reaction temperature at or below reflux in a solvent like aqueous ethanol. Avoid excessive heating.
Reaction Time Prolonged heating increases riskMonitor the reaction by TLC. Stop the reaction and work up as soon as the starting material is consumed.

Optimized Hydrolysis Protocol (Example):

  • Dissolve the 2-amino-6-ethoxybenzothiazole intermediate in a mixture of ethanol and 4 M hydrochloric acid (e.g., 1:1 v/v).

  • Heat the mixture to a gentle reflux (approx. 80-85°C).

  • Monitor the disappearance of the starting material by TLC (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly neutralize with a base (e.g., saturated sodium bicarbonate solution) until precipitation of the product is complete.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Q4: My final product appears pure by TLC, but the melting point is broad and the yield is lower than expected after workup. What could be the issue?

A4: Diagnosis & Solution

This issue could stem from incomplete hydrolysis or the formation of salts that are partially soluble in the workup solvent.

Causality:

  • Incomplete Reaction: The hydrolysis may not have gone to completion, leaving unreacted 2-amino-6-ethoxybenzothiazole. While structurally similar, its different polarity and hydrogen bonding capability can affect crystallization and melting point.

  • Salt Formation: During an acidic workup, the nitrogen atoms in both the starting material and product can be protonated. If neutralization is incomplete, you may be isolating a mixture of the free base and its hydrochloride salt, which will have different physical properties.

Preventative Measures & Protocol:

  • Confirm Completion: Ensure the reaction has gone to completion using a reliable TLC system that clearly separates the starting amine from the product lactam.

  • Thorough Neutralization: During workup, add the neutralizing base slowly and monitor the pH to ensure it is neutral or slightly basic (pH 7-8). Vigorous stirring is essential to ensure complete neutralization of the entire solid mass.

  • Washing: Wash the filtered product cake extensively with deionized water to remove any inorganic salts (e.g., NaCl) formed during neutralization.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to remove any remaining starting material and other impurities.

References

Stability issues of 6-Ethoxy-2(3H)-benzothiazolone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Ethoxy-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound in solution?

The stability of this compound is influenced by several key environmental factors. The core structure, a benzothiazolone ring, is susceptible to degradation through various mechanisms. The primary factors of concern are:

  • pH: The lactam-like amide bond in the benzothiazolone ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] Extreme pH levels can significantly accelerate the degradation rate.

  • Light Exposure: Aromatic heterocyclic compounds are often photosensitive. Exposure to UV or even high-intensity visible light can induce photodegradation, leading to the formation of unwanted byproducts.[3][4]

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[3][5]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

Q2: I've noticed a yellowing or precipitation in my stock solution. What is the likely cause?

This is a common observation and typically indicates compound degradation or poor solubility.

  • Color Change: The formation of chromophoric (color-absorbing) degradation products is a frequent outcome of photodegradation or oxidative processes.

  • Precipitation: This can occur if the compound degrades into less soluble products. Alternatively, if the solvent has evaporated over time, the concentration of the parent compound may have exceeded its solubility limit. It is also possible that a pH shift in an unbuffered solution has altered the compound's ionization state and reduced its solubility.

Q3: What are the potential degradation products of this compound?

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely products based on the known reactivity of the benzothiazole scaffold.[6][7][8] The most probable degradation pathway is hydrolysis of the cyclic amide bond. This would open the thiazolone ring to form 2-amino-5-ethoxyphenylthiol, which could then undergo further oxidation or rearrangement. Other pathways, such as hydroxylation of the benzene ring, are also possible, particularly under photochemical or oxidative stress.[9]

Q4: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?

To minimize degradation, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents. For initial stock solutions, aprotic solvents like DMSO or DMF are often preferred.

  • pH Control: If working in aqueous media, use a buffered solution within a neutral pH range (ideally pH 6-7.5) to minimize acid- or base-catalyzed hydrolysis.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Inert Atmosphere: For long-term storage or if working with particularly sensitive applications, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides logical steps to diagnose and resolve them.

Issue: "My analytical results (HPLC/LC-MS) show decreasing peak area for the parent compound and the appearance of new, unidentified peaks over time."
  • Underlying Cause: This is a classic sign of compound degradation. The decreasing area of your target peak indicates a loss of the parent compound, while the new peaks represent its degradation products.

  • Troubleshooting Steps:

    • Confirm Identity: First, ensure the new peaks are not artifacts from the solvent, sample matrix, or column bleed. Run a blank (solvent only) injection.

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This can provide crucial clues to their identity, helping to confirm a suspected degradation pathway (e.g., a mass increase of 18 Da could suggest hydrolysis).

    • Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study as outlined in Protocol 2 . This will help you create a "degradation profile" and confirm if the unexpected peaks in your experimental samples match the forced degradation products.

    • Re-evaluate Storage Conditions: Review the storage and handling procedures for your solutions against the best practices outlined in the FAQ section. The issue may be resolved by switching to an amber vial, preparing fresh solutions more frequently, or changing the storage temperature.

Issue: "I am observing poor reproducibility and a loss of potency in my cell-based or biochemical assays."
  • Underlying Cause: If the compound is unstable in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent or weaker-than-expected biological effects. The degradation products themselves could also have unintended biological activity or inhibitory effects on the assay components.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Do not assume that stability in a simple buffer or organic solvent translates to stability in complex biological media. Cell culture media, for instance, are buffered at physiological pH (~7.4), kept at 37°C, and contain various components that can react with your compound.

    • Time-Course Analysis: Prepare your compound in the final assay medium. Incubate it under the exact conditions of your assay (e.g., 37°C, 5% CO₂). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and immediately analyze them by HPLC or LC-MS to quantify the remaining parent compound.

    • Data Interpretation: Plot the percentage of remaining compound versus time. If you observe significant degradation (>10-15%) within the timeframe of your assay, the stability is insufficient.

    • Mitigation Strategies:

      • Reduce the incubation time of your assay, if possible.

      • Prepare the compound solution immediately before adding it to the assay.

      • If stability is severely compromised, you may need to consider a different formulation or a more stable analog of the compound.

Key Experimental Protocols & Workflows

Diagram: Factors Influencing Compound Stability

cluster_compound This compound in Solution cluster_products Outcomes Compound Parent Compound pH pH (Acid/Base Hydrolysis) Light Light (Photodegradation) Temp Temperature (Thermal Degradation) Oxygen Oxygen (Oxidation) Degradation Degradation Products (e.g., Hydrolyzed Ring) pH->Degradation Light->Degradation Temp->Degradation Oxygen->Degradation Loss Loss of Potency & Inconsistent Results Degradation->Loss prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) dilute 2. Dilute into Test Buffers (e.g., to 100 µM in PBS) prep->dilute aliquot 3. Aliquot into Vials (Clear & Amber) dilute->aliquot store 4. Store Under Varied Conditions (Temp, Light) aliquot->store sample 5. Sample at Time Points (0, 4, 8, 24, 48h) store->sample analyze 6. Analyze by HPLC-UV sample->analyze plot 7. Plot % Remaining vs. Time analyze->plot

References

Technical Support Center: Prevention of 2-Aminothiophenol Precursor Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Inherent Instability of 2-Aminothiophenol

2-Aminothiophenol (2-ATP) is a cornerstone building block in organic synthesis, particularly for the construction of benzothiazole scaffolds, which are prevalent in many biologically active compounds.[1][2] However, its utility is often hampered by its high susceptibility to oxidation. The thiol (-SH) group is readily oxidized, primarily by atmospheric oxygen, to form the corresponding disulfide, bis(2-aminophenyl) disulfide.[3][4] This dimerization not only consumes the starting material, leading to reduced yields, but the disulfide can also introduce complexities in reaction workups and product purification.[5]

The oxidation process is often accelerated by factors such as exposure to air, light, elevated temperatures, and the presence of metal catalysts.[6][7] Therefore, stringent air-free handling techniques are not just recommended; they are essential for achieving desired reaction outcomes.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 2-aminothiophenol and its precursors in a practical question-and-answer format.

Q1: My reaction with 2-aminothiophenol is giving low yields and a significant amount of an insoluble side product. What is likely happening?

A1: The most probable cause is the oxidative dimerization of your 2-aminothiophenol starting material to form bis(2-aminophenyl) disulfide.[5] This disulfide is often less soluble in common organic solvents and can precipitate from the reaction mixture. To confirm this, you can attempt to isolate the side product and characterize it by techniques such as NMR or mass spectrometry.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before use, check the purity of your 2-aminothiophenol. It should be a colorless to light yellow liquid or solid.[9] A darker color may indicate significant oxidation. If necessary, purify the 2-aminothiophenol by distillation under reduced pressure or recrystallization.

  • Implement Inert Atmosphere Techniques: The most critical step is to rigorously exclude oxygen from your reaction.[6] This involves using oven-dried glassware, degassing your solvents, and running the reaction under a positive pressure of an inert gas like nitrogen or argon.[8][10]

  • Degas Solvents Thoroughly: Dissolved oxygen in solvents is a major contributor to oxidation.[11][12] Employ methods like freeze-pump-thaw cycles for the most effective oxygen removal, or sparging with an inert gas for a simpler, albeit less rigorous, approach.[6][13]

Q2: I'm using an anhydrous solvent. Do I still need to degas it?

A2: Yes, absolutely. "Anhydrous" refers to the absence of water, not dissolved gases like oxygen.[14] While removing water is crucial for moisture-sensitive reactions, it does not address the issue of oxidation.[14] Oxygen is detrimental to many organic reactions, especially those involving sensitive reagents like thiols.[6] Therefore, even with anhydrous solvents, degassing is a necessary step to prevent the oxidation of 2-aminothiophenol.

Q3: Can I store unused 2-aminothiophenol for later use? If so, how?

A3: Proper storage is critical to maintaining the integrity of 2-aminothiophenol. It should be stored in a cool, dry, and dark place under an inert atmosphere.[9][15]

Recommended Storage Protocol:

  • Transfer the 2-aminothiophenol into a clean, dry Schlenk flask or an ampoule.

  • Flush the container thoroughly with a stream of dry nitrogen or argon.

  • Seal the container tightly. For long-term storage, flame-sealing under vacuum or an inert atmosphere is the most robust method.[16]

  • Store the sealed container in a refrigerator or freezer, away from light and sources of ignition.[15][17]

Q4: Are there any additives that can help prevent oxidation during my reaction?

A4: While the primary strategy should always be the rigorous exclusion of air, certain additives can be beneficial in specific contexts. The use of a mild reducing agent or an antioxidant can sometimes help to scavenge trace amounts of oxygen or inhibit oxidative pathways. However, the compatibility of any additive with your specific reaction conditions must be carefully evaluated to avoid unwanted side reactions.

Q5: How does pH affect the stability of 2-aminothiophenol?

A5: The pH of the reaction medium can influence the rate of oxidation. Under acidic conditions, the amino group can be protonated, which may affect the electron density of the aromatic ring and the thiol group's susceptibility to oxidation. Some synthetic procedures for isolating 2-aminothiophenol involve acidification with a weak acid like acetic acid to a pH of about 4-7, which can help in its stabilization and isolation.[18] Conversely, basic conditions can deprotonate the thiol group, forming a thiolate anion which is generally more susceptible to oxidation.

Preventative Measures and Experimental Protocols

Proactive prevention is the most effective strategy for managing the oxidative instability of 2-aminothiophenol precursors.

Table 1: Summary of Key Preventative Measures
MeasureRationaleKey Considerations
Use of Inert Atmosphere Prevents contact with atmospheric oxygen, the primary oxidant.[8]Utilize Schlenk lines or gloveboxes for all manipulations.[10][16]
Solvent Degassing Removes dissolved oxygen from the reaction medium.[11][12]Freeze-pump-thaw is the most effective method; sparging is a viable alternative.[6][13]
Proper Storage Minimizes degradation over time.[15]Store under an inert atmosphere in a cool, dark place.[9]
Use of Fresh/Purified Reagents Ensures the starting material is free of pre-existing oxidation products.Distill or recrystallize 2-aminothiophenol if its purity is questionable.
Control of Reaction Temperature Higher temperatures can accelerate the rate of oxidation.[6]Maintain the lowest effective temperature for your reaction.
Experimental Protocol: Degassing a Solvent using the Freeze-Pump-Thaw Method

This protocol describes the most effective method for removing dissolved gases from a solvent.[6]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line with vacuum and inert gas (N₂ or Ar) capabilities

  • Liquid nitrogen in a dewar

Procedure:

  • Add the solvent to the Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to the Schlenk line.

  • Immerse the flask in the liquid nitrogen dewar until the solvent is completely frozen.

  • Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.[8]

  • After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Diagrams

Oxidation of 2-Aminothiophenol

Oxidation ATP 2-Aminothiophenol Disulfide bis(2-aminophenyl) disulfide ATP->Disulfide Oxidation O2 O₂ (Air) O2->Disulfide

Caption: The oxidative dimerization of 2-aminothiophenol to its disulfide.

Workflow for Handling Air-Sensitive 2-Aminothiophenol

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Assemble Under Inert Gas (N₂/Ar) Dry_Glassware->Inert_Atmosphere Degas_Solvent Degas Solvent (Freeze-Pump-Thaw) Degas_Solvent->Inert_Atmosphere Add_Reagents Add 2-ATP & Reagents via Syringe Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Inert_Workup Workup Under Inert Gas Run_Reaction->Inert_Workup Purification Purify Product Inert_Workup->Purification

Caption: A generalized workflow for experiments involving 2-aminothiophenol.

References

Addressing inconsistent results in 6-Ethoxy-2(3H)-benzothiazolone experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Ethoxy-2(3H)-benzothiazolone. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to address common challenges and ensure the integrity of your experimental results. This resource moves beyond simple protocols to explain the causality behind each step, helping you troubleshoot inconsistent outcomes and optimize your research workflow.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Inconsistent results are a significant challenge in experimental science. This section addresses specific issues you may encounter when working with this compound, providing a logical framework for diagnosis and resolution.

Issue 1: Lower-Than-Expected or Inconsistent Biological Activity

You have performed a cell-based assay or other biological experiment and observe that this compound is showing little to no effect, or the results vary dramatically between experiments.

Possible Cause 1: Poor Compound Solubility

The benzothiazole core is largely hydrophobic, and improper dissolution is the most common cause of inconsistent activity.[1] If the compound is not fully dissolved in the stock solution or precipitates when diluted into aqueous assay media, its effective concentration will be significantly lower and more variable than intended.

Recommended Solution:

  • Solvent Selection: Start by dissolving this compound in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Add the appropriate volume of solvent to create a high-concentration stock (e.g., 10-50 mM).

    • Facilitate dissolution by gentle warming (not to exceed 37°C) and vortexing. Sonication in a water bath for 5-10 minutes can also be highly effective.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, add the stock solution dropwise while vortexing the media to prevent localized high concentrations that can cause precipitation. Never dilute the aqueous media into the DMSO stock.

Possible Cause 2: Compound Degradation

Like many organic molecules, this compound can be susceptible to degradation from improper storage, repeated freeze-thaw cycles, or exposure to light.

Recommended Solution:

  • Storage Protocol: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.[2] A desiccator at 4°C is ideal.

  • Stock Solution Storage: Aliquot the high-concentration stock solution into single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles.

  • Purity Check: If degradation is suspected, verify the purity of your compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).[3]

Issue 2: High Variability Between Technical Replicates in Plate-Based Assays

You are running a plate-based assay (e.g., MTT, ELISA, or reporter assay) and observe a high coefficient of variation (%CV) between wells that should be identical.

Possible Cause 1: Edge Effects

The outer wells of a microplate are more susceptible to evaporation during incubation, which can concentrate the compound and other media components, leading to skewed results.[4]

Recommended Solution:

  • Plate Hydration: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier and minimize evaporation from the inner wells.[4]

Possible Cause 2: Incomplete Solubilization or Precipitation

Even if the stock solution appears clear, the compound may precipitate upon dilution into the final assay buffer, which has different physiochemical properties (e.g., pH, salt concentration).

Recommended Solution:

  • Pre-Assay Quality Control: Before adding the final dilution to your cells or assay system, prepare a sample in a clear microcentrifuge tube. Let it sit for the duration of your experiment and then centrifuge it at high speed (e.g., >10,000 x g) for 5 minutes. The absence of a visible pellet provides confidence that the compound remains in solution.

  • Assay Media Compatibility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls, as it can have independent biological effects.

Workflow for Preparing Compound for Cell-Based Assays

G cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve inspect_stock 3. Visually Inspect for Clarity dissolve->inspect_stock aliquot 4. Aliquot & Store at -80°C inspect_stock->aliquot dilute 5. Prepare Intermediate Dilution in Culture Media aliquot->dilute Begin Experiment inspect_working 6. Visually Inspect Working Solution dilute->inspect_working add_to_plate 7. Add to Assay Plate (Final DMSO <0.5%) inspect_working->add_to_plate

Caption: A validated workflow for compound handling.

Issue 3: Inconsistent or Non-Reproducible Analytical Quantification

When trying to quantify this compound in samples using methods like HPLC or UV-Vis spectrophotometry, you are getting inconsistent readings or poor linearity.

Possible Cause: Incorrect Method Parameters or Sample Preparation

The choice of analytical method and its parameters are critical for accurate quantification. The sample matrix can also interfere with detection.

Recommended Solution:

  • Method Selection: For complex biological samples, HPLC is superior due to its ability to separate the analyte from other matrix components.[3] UV-Vis spectrophotometry is a simpler, higher-throughput method but is more susceptible to interference from other compounds that absorb at a similar wavelength.

  • Sample Preparation: For biological samples, perform a sample clean-up step, such as a protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances before analysis.[5]

  • Standard Curve: Always prepare a fresh standard curve for each experiment using the same solvent and matrix as your samples. Ensure the concentrations of your unknown samples fall within the linear range of the standard curve.

Table 1: Comparison of Common Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity High (Separates compound from impurities)Moderate to Low (Susceptible to interference)
Sensitivity High (Low Limit of Detection/Quantification)Moderate (Higher Limit of Detection/Quantification)
Throughput LowerHigher
Cost & Complexity HigherLower
Best For Complex matrices, purity analysis, quantificationQuick checks, high-throughput screening of pure samples

This table is adapted from comparative guides on analytical methodologies.[3]

Troubleshooting Decision Tree

G start Inconsistent Results Observed check_sol Is the compound fully dissolved in stock and final media? start->check_sol sol_no No check_sol->sol_no  ? sol_yes Yes check_sol->sol_yes  ? check_deg Could the compound have degraded? deg_no No check_deg->deg_no  ? deg_yes Yes check_deg->deg_yes  ? check_assay Is the assay protocol sound? assay_no No check_assay->assay_no  ? assay_yes Contact Technical Support with full experimental details check_assay->assay_yes  ? sol_fix Optimize Solubilization: - Use sonication - Check media compatibility - Filter solution sol_no->sol_fix deg_fix Verify Compound Integrity: - Use fresh aliquot - Run HPLC/MS analysis - Order new batch deg_no->deg_fix assay_fix Refine Assay Protocol: - Check for edge effects - Validate controls - Standardize incubation times assay_no->assay_fix sol_yes->check_deg deg_yes->check_assay

Caption: A logical path for diagnosing inconsistent results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

Q1: What are the basic properties of this compound?

This compound is a benzothiazole derivative. Its key identifiers and properties are summarized below.

Table 2: Physical and Chemical Properties
PropertyValue
CAS Number 72680-01-4[6][7][8]
Molecular Formula C₉H₉NO₂S[6][7][8]
Molecular Weight 195.24 g/mol [6][7][8]
Appearance Typically a powder[8]
Melting Point 148-149 °C[6]

Q2: What are the recommended storage and stability guidelines?

To ensure the long-term integrity of the compound:

  • Solid Form: Store in a tightly-closed container in a cool (2-8°C), dry, and dark environment.[2][9] Using a desiccator can prevent moisture absorption.

  • In Solution (Stock): Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for maximum stability. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

Q3: What are the primary safety and handling precautions?

While specific toxicity data for this exact compound is limited, general precautions for benzothiazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[9][10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[2][9] Avoid contact with skin and eyes.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Q4: What is the general biological and pharmacological relevance of the benzothiazole scaffold?

The benzothiazole ring system is considered a "privileged scaffold" in medicinal chemistry.[11] It is a core component of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[12][13][14] This broad activity is due to the scaffold's ability to interact with various biological targets.[14] Therefore, experiments with this compound contribute to a well-established field of research.

References

Refinement of analytical methods for detecting 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated support center for the analytical refinement of 6-Ethoxy-2(3H)-benzothiazolone. This guide is structured to provide both high-level guidance and granular, actionable solutions to common challenges encountered in the laboratory. We will explore the nuances of method development, validation, and troubleshooting, ensuring your analytical workflow is robust, reproducible, and reliable.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explore the underlying causes, and provide step-by-step corrective actions.

Issue 1: No Peak or Significantly Low Analyte Signal

Question: "I've injected my sample, but I'm not seeing the peak for this compound, or the signal-to-noise ratio is unacceptably low. What's happening?"

This is a common and frustrating issue that can stem from multiple points in the analytical workflow. Let's break down the potential causes systematically, from sample preparation to data acquisition.

  • Analyte Degradation: this compound can be susceptible to degradation under certain pH and temperature conditions.

    • Solution: Ensure sample collection tubes contain appropriate stabilizers if required. Samples should be stored at -80°C and thawed on ice immediately before processing. Minimize the time samples spend at room temperature.

  • Improper Sample Extraction: The efficiency of your extraction method (e.g., Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)) may be poor.

    • Solution (LLE): Verify the pH of the aqueous phase. For a weakly acidic compound, ensure the pH is adjusted to at least 2 units below its pKa to keep it in a neutral, more extractable form. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to optimize recovery.

    • Solution (SPE): Ensure the SPE cartridge has been properly conditioned and equilibrated. The choice of sorbent is critical; a reverse-phase (C18) or mixed-mode cation exchange cartridge could be effective. Develop a robust wash step that removes interferences without eluting the analyte, and an elution step that ensures complete recovery.

  • Instrumental Issues (LC-MS/MS):

    • Incorrect Mass Transitions (MRM): The precursor and product ion m/z values may be incorrect.

      • Solution: Infuse a fresh, pure standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and identify the most intense, stable product ions for Multiple Reaction Monitoring (MRM).

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.

      • Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. A gradient elution with a longer run time or a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can be effective. Also, consider using an internal standard that is structurally similar and elutes close to the analyte to compensate for suppression effects.

Here is a logical workflow to diagnose the absence of an analyte peak.

NoPeakWorkflow start Start: No Analyte Peak Detected check_std Inject Pure Standard (Known Concentration) start->check_std peak_visible Is Peak Visible? check_std->peak_visible no_peak_path No peak_visible->no_peak_path No yes_peak_path Yes peak_visible->yes_peak_path Yes check_instrument Check Instrument Parameters: - MS Tuning & Calibration - Correct MRM Transitions - LC Flow & Pressure no_peak_path->check_instrument fix_instrument Rectify Instrument Settings check_instrument->fix_instrument fix_instrument->check_std check_sample_prep Evaluate Sample Preparation: - Extraction Recovery - Analyte Stability - Dilution Errors yes_peak_path->check_sample_prep matrix_effects Investigate Matrix Effects: - Post-column infusion - Dilution series check_sample_prep->matrix_effects optimize_chroma Optimize Chromatography: - Gradient Profile - Different Column matrix_effects->optimize_chroma end_solution Problem Resolved optimize_chroma->end_solution

Caption: A logical flowchart for troubleshooting the absence of an analyte peak.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Question: "My peak for this compound is tailing badly, which is affecting my integration and reproducibility. What should I do?"

Poor peak shape is almost always a result of undesirable chemical or physical interactions within the chromatographic system.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting.

    • Solution: Prepare a dilution series of your sample and inject decreasing concentrations. If peak shape improves at lower concentrations, you are likely overloading the column.

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica support of the column, causing peak tailing.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier like formic acid (typically 0.1%) to the mobile phase. This can mask the active sites and improve peak shape.

      • Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase (e.g., a polymer-based or hybrid particle column) that is less prone to these interactions.

  • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.

    • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions. For a typical reverse-phase gradient, this would mean a high percentage of water or the aqueous mobile phase component.

  • Column Degradation: Voids or channels in the column bed, often caused by pressure shocks or use with incompatible pH, can lead to peak splitting.

    • Solution: First, try reversing the column and flushing it with a series of solvents (e.g., water, isopropanol, hexane, then back) to remove any blockages. If this fails, the column likely needs to be replaced.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an LC-MS/MS method for this compound in a biological matrix like plasma?

The most robust approach follows a logical, multi-step process.

MethodDevWorkflow A 1. Analyte Characterization - Infuse standard into MS - Determine precursor ion - Optimize fragmentor/collision energy - Select MRM transitions B 2. Chromatography Development - Select column (e.g., C18) - Screen mobile phases (ACN vs. MeOH) - Develop gradient for retention & separation A->B C 3. Sample Preparation - Test Protein Precipitation (PPT) - Test LLE & SPE - Evaluate recovery & matrix effects B->C D 4. Method Integration & Optimization - Combine best conditions - Assess linearity, accuracy, precision - Use internal standard C->D E 5. Validation - Perform full validation according to regulatory guidance (e.g., FDA, EMA) D->E

Caption: A streamlined workflow for LC-MS/MS method development.

Q2: How do I choose between protein precipitation, LLE, and SPE for sample cleanup?

The choice depends on the required sensitivity, sample volume, and matrix complexity.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, simple, inexpensive"Dirty" extract, high risk of matrix effectsHigh-throughput screening, early discovery
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, good recoveryMore labor-intensive, uses organic solventsAssays requiring moderate sensitivity
Solid-Phase Extraction (SPE) Cleanest extract, high concentration factorMost expensive, requires method developmentLow-level quantification, regulated bioanalysis

Q3: What are the key parameters to include in a validation plan for this analytical method?

A validation plan ensures the method is fit for its intended purpose. Key parameters, often guided by regulatory documents, include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy: How close the measured values are to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at intra-day and inter-day levels).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

Part 3: Experimental Protocol Example

Protocol: Quantification of this compound in Human Plasma via HPLC-UV

This protocol provides a general framework. It must be optimized and validated for your specific instrumentation and application.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar analog

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (≥98%)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Working Standards: Prepare calibration curve standards and quality control (QC) samples by spiking appropriate volumes of the stock solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution.

  • Add 300 µL of ice-cold acetonitrile (containing the IS) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 80:20 (v/v) Mobile Phase A:Mobile Phase B.

4. HPLC-UV Conditions

Parameter Condition
Column C18, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold for 1 min, return to 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detector Wavelength Determine λmax by scanning standard (e.g., ~280-310 nm)

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in unknown samples and QCs from the regression equation.

Validation & Comparative

The Unassuming Potency of a 6-Ethoxy Substitution: A Comparative Guide to 6-Ethoxy-2(3H)-benzothiazolone and its Versatile Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently reappear, earning the title of "privileged scaffolds." The benzothiazole nucleus, a bicyclic system fusing benzene with a thiazole ring, is a quintessential example of such a scaffold.[1] Its structural rigidity, combined with rich electronic properties and multiple points for synthetic modification, has made it a cornerstone in the development of a diverse array of therapeutic and diagnostic agents.[2] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective effects.[1][3][4]

This guide provides an in-depth comparison of a specific, yet promising derivative, 6-Ethoxy-2(3H)-benzothiazolone , against a panel of other notable benzothiazole compounds. While direct, head-to-head experimental data on this compound is emerging, its structural relationship to the potent 2(3H)-benzothiazolone core allows for a robust, data-driven inference of its likely pharmacological profile. We will explore its known synthetic utility and its inferred potential as a central nervous system (CNS) agent, contrasting its performance profile with clinically relevant and experimentally significant benzothiazole derivatives. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the function of this versatile heterocyclic family.

Section 1: The Focal Compound: this compound

The structure of this compound is characterized by the core benzothiazolone skeleton with an ethoxy (-O-CH₂CH₃) group at the 6-position of the benzene ring. This seemingly simple substitution has significant implications for the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can profoundly influence its biological activity.

Established Role as a Synthetic Scaffold

Currently, this compound is primarily documented in the literature as a versatile intermediate for the synthesis of more complex derivatives. Researchers have leveraged this scaffold to create novel compounds with potent biological activities.

  • Anticancer Applications : One notable study utilized 2-chloro-N-(6-ethoxybenzothiazol-2-yl)acetamide, derived from the 6-ethoxy scaffold, to synthesize a series of benzothiazole-piperazine derivatives.[5] These compounds were evaluated for their in vitro cytotoxicity against various human cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. Several derivatives exhibited potent activity, with 50% growth inhibition (GI₅₀) values in the low micromolar range, highlighting the potential of the 6-ethoxybenzothiazole core in designing new anticancer agents.[6][7]

  • Antidiabetic Research : The 6-ethoxybenzothiazole moiety has also been incorporated into molecules designed as antidiabetic agents, demonstrating its utility in targeting metabolic diseases.[1]

Inferred Pharmacological Profile: A Potent CNS Agent in Waiting

While its role as a synthetic precursor is clear, the intrinsic pharmacological activity of this compound itself is less documented. However, compelling evidence from studies on the parent 2(3H)-benzothiazolone scaffold strongly suggests a significant potential for CNS activity, particularly as an anticonvulsant.

A comprehensive study on a series of 2(3H)-benzothiazolone derivatives revealed potent anticonvulsant properties in the maximal electroshock (MES) seizure model, a gold-standard preclinical screen for antiepileptic drugs.[8] Several of these compounds exhibited median effective doses (ED₅₀) in the single-digit mg/kg range, indicating high potency.[8] Furthermore, the most active anticonvulsant compounds were found to bind with high, nanomolar affinity to sigma-1 (σ₁) receptors .[8][9] These receptors are ligand-regulated chaperone proteins at the endoplasmic reticulum-mitochondria interface and are implicated in neuroprotection, neuronal signaling, and the pathophysiology of several neurological disorders.[10]

Causality Behind the Inference : The structure-activity relationship (SAR) in this class of compounds indicates that the core 2(3H)-benzothiazolone structure is crucial for this activity. Substitutions on the benzene ring, such as the ethoxy group at position 6, are known to modulate the potency and pharmacokinetic profile of the molecule. The ethoxy group, being lipophilic, can enhance the molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. Therefore, it is highly probable that this compound retains the anticonvulsant and sigma-1 receptor binding characteristics of its parent scaffold, potentially with an enhanced therapeutic window.

Section 2: Comparative Analysis with Benchmark Benzothiazole Derivatives

To fully appreciate the potential of this compound, it is essential to compare its inferred profile with that of other well-characterized benzothiazole derivatives. This comparison highlights the remarkable functional plasticity of the benzothiazole scaffold.

CNS-Active Agents: Riluzole and Experimental Anticonvulsants

The most direct comparison for the inferred activity of this compound is with other CNS-active benzothiazoles.

  • Riluzole : This is arguably the most well-known benzothiazole therapeutic. Approved for the treatment of amyotrophic lateral sclerosis (ALS), Riluzole also exhibits anticonvulsant properties.[11][12] Its mechanism, however, is multifaceted, involving inhibition of glutamate release and inactivation of voltage-dependent sodium channels.[11] While both Riluzole and the 2(3H)-benzothiazolone family show anticonvulsant effects, their primary mechanisms may differ. The benzothiazolones' high affinity for sigma-1 receptors suggests a distinct mode of action that warrants further investigation for potential synergistic or alternative therapeutic strategies in epilepsy and neurodegenerative diseases.[4][8]

  • Experimental Anticonvulsant Benzothiazoles : Numerous studies have explored substitutions on the benzothiazole ring to optimize anticonvulsant activity. For instance, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[8][13]-oxazinane-2-thiones demonstrated potent activity in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models, with the most potent compound showing an ED₅₀ of 9.85 mg/kg in the MES test.[14] These studies confirm that the 6-position is a critical site for modification to enhance potency.

Anticancer Agents

As established, the 6-ethoxy scaffold has been used to generate potent cytotoxic agents.[5] The benzothiazole class as a whole is rich with compounds showing antiproliferative activity against a wide range of cancer cell lines.[15] For example, certain 2-arylbenzothiazole derivatives show potent growth inhibition against breast carcinoma cell lines at nanomolar concentrations.[16] The GI₅₀ values of the 6-ethoxy-piperazine derivatives (in the 4-25 µM range) position them as moderately potent compounds within this broader class.[6]

Antimicrobial Agents

The benzothiazole scaffold is a prolific source of antimicrobial compounds, with derivatives showing activity against bacteria and fungi.[13][17] Activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth. For instance, some novel benzothiazole derivatives have shown excellent activity against Staphylococcus aureus and E. coli with MIC values as low as 78.125 µg/mL, while others have shown potent antifungal activity against Candida albicans and Cryptococcus neoformans with MICs in the 0.125-2 µg/mL range.[13][18] While antimicrobial activity for this compound itself has not been reported, it remains a potential secondary property of this chemical family.

Diagnostic and Biotechnological Probes

Beyond therapeutics, the benzothiazole core is central to powerful scientific tools, underscoring its unique chemical properties.

  • Thioflavin T : This derivative is the gold-standard fluorescent dye used to detect and quantify amyloid fibrils, which are pathological hallmarks of neurodegenerative diseases like Alzheimer's. Its fluorescence increases dramatically upon binding to the cross-β sheet structure of amyloid aggregates.

  • Firefly Luciferin : This natural benzothiazole derivative is the substrate for the enzyme luciferase, responsible for the bioluminescence of fireflies. The luciferin-luciferase system is a cornerstone of biotechnology, widely used in reporter gene assays and in vivo imaging due to its high sensitivity.

Section 3: Quantitative Data Summary

The following tables summarize the quantitative performance data for various benzothiazole derivatives across different biological assays.

Table 1: CNS Activity of Benzothiazole Derivatives

Compound/Derivative ClassAssaySpeciesED₅₀ / KᵢReference
2(3H)-Benzothiazolone Deriv. (Cpd 45)MES AnticonvulsantMouse (i.p.)ED₅₀: 7.6 mg/kg[8]
2(3H)-Benzothiazolone Deriv. (Cpd 43)MES AnticonvulsantMouse (i.p.)ED₅₀: 8.7 mg/kg[8]
2(3H)-Benzothiazolone Deriv. (Cpd 45)Sigma-1 BindingIn VitroKᵢ: Nanomolar[8]
6-Propyl-2(3H)-benzothiazolone Deriv.Sigma-1 BindingIn VitroKᵢ: 0.6 nM[9]
3-(6-DMA-benzothiazol-2-yl)... (Cpd 4j)MES AnticonvulsantMouse (i.p.)ED₅₀: 9.85 mg/kg[14]
RiluzoleAnticonvulsantExperimental-[11]

Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineGI₅₀ / IC₅₀ (µM)Reference
6-Ethoxy-piperazine Deriv. (Cpd 2a)HCT-116 (Colon)GI₅₀: 4.5 µM[6]
6-Ethoxy-piperazine DerivativesHUH-7, MCF-7, HCT-116GI₅₀: 4 - 25 µM[6]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung A549IC₅₀: 68 µg/mL[15]
2-ArylbenzothiazolesBreast Cancer LinesIC₅₀: Nanomolar[16]

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Amide-imidazole scaffold Deriv. (14p)Candida albicans0.125 - 2[13]
Benzothiazole-Thiazolidinone hybridListeria monocytogenes0.10 - 0.25 (mg/mL)[13]
Benzothiazole Derivative (Cpd 133)S. aureus, E. coli78.125[13]
Schiff Base Analogues (46a, 46b)E. coli, P. aeruginosa15.62[13]

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below. These protocols are foundational for the evaluation of novel benzothiazole derivatives.

Protocol: Maximal Electroshock (MES) Anticonvulsant Screening

This protocol is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model : Adult male mice (e.g., Kunming strain) are used.[19]

  • Compound Administration : Test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[20]

  • Electrical Stimulation : At a predetermined time after drug administration (e.g., 30 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint Measurement : The endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis : The percentage of animals protected at each dose is recorded. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

  • Neurotoxicity Assessment (Rotarod Test) : To assess undesirable motor impairment, mice are placed on a rotating rod (e.g., 6 rpm). The inability of an animal to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity. The median toxic dose (TD₅₀) is calculated. The Protective Index (PI = TD₅₀/ED₅₀) provides a measure of the drug's therapeutic window.[8]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

  • Cell Culture : Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : A stock solution of the test compound is prepared in DMSO and serially diluted in culture media to achieve a range of final concentrations. The media in the wells is replaced with media containing the test compounds, and the plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition : After incubation, the treatment media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free media is added to each well. The plates are incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The GI₅₀ or IC₅₀ value (concentration causing 50% inhibition of cell growth) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]

Section 5: Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

General Workflow for Benzothiazole Derivative Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Syn Synthesis of This compound Derivatives Puri Purification & Characterization (NMR, MS) Syn->Puri AntiC Anticancer Assay (MTT, SRB) Puri->AntiC Receptor Receptor Binding (Sigma-1 Assay) AntiC->Receptor AntiM Antimicrobial Assay (MIC Determination) PK Pharmacokinetics (ADME) AntiM->PK Receptor->PK Efficacy Efficacy Models (MES, Xenograft) PK->Efficacy Tox Toxicology (Rotarod) Efficacy->Tox Lead Lead Optimization Tox->Lead

Caption: Workflow for synthesis and biological evaluation of benzothiazole derivatives.

Inferred Mechanism for CNS-Active Benzothiazolones

G cluster_0 Neuronal Membrane cluster_1 Cellular Effects Compound 2(3H)-Benzothiazolone (e.g., 6-Ethoxy deriv.) Sigma1 Sigma-1 (σ₁) Receptor (ER-Mitochondria Interface) Compound->Sigma1 High Affinity Binding (Ki) IonChannel Voltage-Gated Ion Channels Compound->IonChannel Modulation CaSignal Modulation of Ca²⁺ Signaling Sigma1->CaSignal NeuroProtect Neuroprotection Sigma1->NeuroProtect Excitability Reduced Neuronal Hyperexcitability IonChannel->Excitability Outcome Anticonvulsant Activity CaSignal->Outcome NeuroProtect->Outcome Excitability->Outcome

Caption: Proposed mechanism of action for CNS-active 2(3H)-benzothiazolone derivatives.

Conclusion and Future Perspectives

The benzothiazole scaffold is a testament to nature's efficiency, providing a robust and versatile framework for interacting with a multitude of biological targets. This guide illuminates the position of This compound within this esteemed chemical family. While its documented role has been that of a synthetic building block for potent anticancer agents, a compelling, data-driven case can be made for its intrinsic potential as a CNS-active compound, specifically as an anticonvulsant acting via sigma-1 receptor modulation.

The comparative analysis reveals a clear path for future research. The primary objective must be the direct biological evaluation of this compound and its close analogs in validated anticonvulsant and neuroprotection models. Determining its ED₅₀ in the MES screen and its Kᵢ for the sigma-1 receptor are critical next steps to validate the inferences presented here. Such studies will definitively place it within the quantitative landscape of its peers, like Riluzole, and could uncover a new lead compound for the treatment of epilepsy and other neurological disorders. The journey of the benzothiazole derivative is far from over, and the this compound variant may yet prove to be one of its most valuable destinations.

References

A Comparative Analysis of Neuroprotective Efficacy: Riluzole vs. Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective therapeutics, the quest for potent compounds capable of mitigating neuronal damage in devastating neurodegenerative diseases is paramount. Riluzole, the first approved treatment for amyotrophic lateral sclerosis (ALS), has long been a benchmark in this field.[1] Concurrently, the benzothiazole scaffold, a core component of Riluzole, has emerged as a "privileged structure" in medicinal chemistry, giving rise to a diverse class of derivatives with significant neuroprotective potential.[2][3] This guide provides a comparative analysis of the efficacy of Riluzole and other neuroprotective benzothiazole derivatives, supported by experimental data and methodologies, to inform future research and drug development endeavors.

Riluzole: The Established Neuroprotective Agent

Riluzole, a member of the benzothiazole class, has been a cornerstone in the management of ALS for decades.[1] While its efficacy is modest, it has paved the way for understanding the complex mechanisms underlying neuroprotection.

Mechanism of Action

Riluzole's neuroprotective effects are multifaceted, primarily revolving around the modulation of glutamatergic neurotransmission and neuronal excitability. The excitotoxicity hypothesis, which posits that excessive glutamate receptor activation leads to neuronal death, is a key framework for understanding Riluzole's action.[4] Its mechanisms include:

  • Inhibition of Glutamate Release: Riluzole is thought to reduce the presynaptic release of glutamate.

  • Blockade of Voltage-Gated Sodium Channels: By blocking these channels, Riluzole decreases neuronal hyperexcitability.

  • Non-competitive Inhibition of NMDA Receptors: This action further dampens glutamatergic signaling.[2]

The intricate interplay of these actions contributes to its overall neuroprotective profile.

The Emerging Potential of Benzothiazole Derivatives

The benzothiazole scaffold has proven to be a fertile ground for the development of novel neuroprotective agents. Researchers have synthesized and evaluated a wide array of derivatives, revealing diverse mechanisms of action that extend beyond those of Riluzole. These compounds are being explored for their therapeutic potential in a range of neurodegenerative conditions, including Alzheimer's disease.[2][5]

Diverse Mechanisms of Neuroprotection

Unlike Riluzole's primary focus on glutamate modulation, other benzothiazole derivatives exhibit a broader spectrum of neuroprotective activities:

  • Antioxidant and Catalase Modulating Activity: Certain benzothiazole analogs have been shown to protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS).[6] These compounds can enhance the activity of catalase, a crucial antioxidant enzyme, thereby mitigating ROS-mediated neuronal damage.[6]

  • Cholinesterase and Monoamine Oxidase Inhibition: Several novel benzothiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7][8][9][10] These enzymatic targets are highly relevant in the context of Alzheimer's disease, where cholinergic deficits and monoaminergic dysregulation are prominent features.

  • Sigma Receptor Modulation: A series of 2(3H)-benzothiazolone derivatives have demonstrated high affinity for sigma-1 receptors.[11] Ligands of this receptor are known to modulate neuronal transmission and have shown neuroprotective effects in various preclinical models.[11]

  • Anti-amyloid Aggregation: Some benzothiazole derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta peptides, a pathological hallmark of Alzheimer's disease.[7][12]

This mechanistic diversity highlights the versatility of the benzothiazole scaffold in targeting multiple pathological pathways in neurodegenerative diseases.

Visualizing the Mechanisms: A Comparative Overview

To illustrate the distinct and overlapping mechanisms of Riluzole and other neuroprotective benzothiazole derivatives, the following signaling pathway diagrams are provided.

Riluzole Mechanism of Action Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits (Non-competitive) Excitotoxicity Glutamate Excitotoxicity Glutamate_Release->Excitotoxicity NMDA_Receptor->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage

Caption: Riluzole's neuroprotective mechanism primarily involves the inhibition of glutamatergic excitotoxicity.

Benzothiazole Derivatives Mechanisms cluster_0 Diverse Neuroprotective Actions cluster_1 Cellular Targets & Outcomes Benzothiazole_Derivatives Benzothiazole Derivatives Antioxidant Antioxidant Activity Benzothiazole_Derivatives->Antioxidant Enzyme_Inhibition Enzyme Inhibition Benzothiazole_Derivatives->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Benzothiazole_Derivatives->Receptor_Modulation Anti_Aggregation Anti-Aggregation Benzothiazole_Derivatives->Anti_Aggregation ROS Reactive Oxygen Species Antioxidant->ROS Reduces Catalase Catalase Antioxidant->Catalase Enhances AChE_MAOB AChE / MAO-B Enzyme_Inhibition->AChE_MAOB Inhibits Sigma_Receptor Sigma-1 Receptor Receptor_Modulation->Sigma_Receptor Modulates Amyloid_Beta Amyloid-Beta Anti_Aggregation->Amyloid_Beta Inhibits Neuronal_Survival Neuronal Survival ROS->Neuronal_Survival Catalase->Neuronal_Survival AChE_MAOB->Neuronal_Survival Sigma_Receptor->Neuronal_Survival Amyloid_Beta->Neuronal_Survival

Caption: Benzothiazole derivatives exhibit a wide range of neuroprotective mechanisms beyond glutamate modulation.

Comparative Efficacy Data

While a direct head-to-head comparison of 6-Ethoxy-2(3H)-benzothiazolone and Riluzole is not available in the literature, we can compile representative data for Riluzole and other studied benzothiazole derivatives to illustrate their respective potencies in various assays.

Compound/ClassAssayModelEfficacy Metric (IC50/EC50)Reference
Riluzole Glutamate-induced toxicityCortical neurons~1-10 µM[2]
Benzothiazole Derivative (Compound 4f) Acetylcholinesterase (AChE) InhibitionIn vitro enzymatic assay23.4 ± 1.1 nM[8][9][10]
Benzothiazole Derivative (Compound 4f) Monoamine Oxidase B (MAO-B) InhibitionIn vitro enzymatic assay40.3 ± 1.7 nM[8][9][10]
Benzothiazole Derivative (Compound 3s) Acetylcholinesterase (AChE) InhibitionIn vitro enzymatic assay6.7 µM[2]
Benzothiazole Derivative (Compound 3s) Butyrylcholinesterase (BuChE) InhibitionIn vitro enzymatic assay2.35 µM[2]
Benzothiazole Derivative (Compound 3s) Monoamine Oxidase B (MAO-B) InhibitionIn vitro enzymatic assay1.6 µM[2]
Benzothiazole Derivative (Compound 3t) Anti-Aβ1-42 AggregationIn vitro ThT assay-[12][13]
Benzothiazole Analogs (6b, 6c, 6d) Catalase ModulationU87MG cells (H2O2-induced stress)Enhanced activity up to 90%[6]

Note: IC50/EC50 values are highly dependent on the specific assay conditions and cell types used. This table is for illustrative purposes to highlight the different targets and relative potencies.

Experimental Protocols for Efficacy Assessment

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the neuroprotective efficacy of compounds like Riluzole and benzothiazole derivatives.

Experimental Workflow for In Vitro Neuroprotection Assays

Experimental Workflow start Neuronal Cell Culture (e.g., primary cortical neurons, SH-SY5Y) treatment Compound Treatment (Varying concentrations) start->treatment insult Induction of Neuronal Insult (e.g., Glutamate, H2O2, Aβ oligomers) treatment->insult incubation Incubation (24-48 hours) insult->incubation assays Perform Efficacy Assays incubation->assays viability Cell Viability Assay (MTT) assays->viability apoptosis Apoptosis Assay (Caspase-3/7) assays->apoptosis mechanism Mechanism-Specific Assays (e.g., AChE, MAO-B, Antioxidant) assays->mechanism data_analysis Data Analysis (IC50/EC50 determination) viability->data_analysis apoptosis->data_analysis mechanism->data_analysis

Caption: A generalized workflow for assessing the neuroprotective effects of compounds in vitro.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (Riluzole, benzothiazole derivatives)

  • Neurotoxic agent (e.g., glutamate, H2O2)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the vehicle control wells) and co-incubate with the test compounds for 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Protocol 2: Apoptosis Detection using a Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a fluorogenic or luminogenic substrate.

Materials:

  • Neuronal cells cultured in 96-well plates

  • Test compounds

  • Apoptosis-inducing agent (e.g., staurosporine or the neurotoxic agent of interest)

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or fluorometer

Procedure:

  • Cell Treatment: Seed and treat cells with test compounds and the apoptosis-inducing agent as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay Reaction: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the relative caspase-3/7 activity.

Conclusion

While Riluzole remains a clinically relevant neuroprotective agent, its efficacy is limited. The broader class of benzothiazole derivatives represents a promising avenue for the development of more potent and mechanistically diverse neurotherapeutics. The ability of these compounds to target multiple pathological cascades, including oxidative stress, enzymatic dysregulation, and protein aggregation, offers a more comprehensive approach to treating complex neurodegenerative diseases. Further preclinical and clinical investigation of these multifaceted benzothiazole derivatives is warranted to unlock their full therapeutic potential.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 6-Ethoxy-2(3H)-benzothiazolone's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

For drug development professionals, the journey from a promising in vitro "hit" to a viable clinical candidate is a rigorous marathon of validation. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][5][6] This guide provides a comprehensive framework for the in vivo validation of a novel benzothiazole derivative, 6-Ethoxy-2(3H)-benzothiazolone, and outlines a comparative analysis against established anticancer agents. Our objective is to equip researchers with the strategic and technical insights necessary to rigorously assess its therapeutic potential in a preclinical setting.

The Rationale for In Vivo Testing of this compound

While in vitro assays provide crucial initial data on a compound's cytotoxicity and mechanism of action, they cannot replicate the complex microenvironment of a tumor within a living organism.[7] In vivo studies are therefore indispensable for evaluating a drug's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a systemic context. Given the demonstrated anticancer potential of the broader benzothiazole class, a structured in vivo validation of this compound is a logical and critical next step.[2][8]

Proposed In Vivo Validation Workflow

The following diagram outlines a comprehensive workflow for the in vivo assessment of this compound.

G cluster_0 Phase 1: Pre-clinical Preparation cluster_1 Phase 2: Xenograft Model Development cluster_2 Phase 3: Efficacy Study cluster_3 Phase 4: Data Analysis & Comparison a Compound Formulation & Solubility Testing b In Vitro Cytotoxicity Assay (Select Cancer Cell Lines) a->b c Acute Toxicity Study (Determine MTD) b->c i Dosing Administration (e.g., IP, PO, IV) c->i d Cell Line Expansion & Quality Control f Subcutaneous Tumor Implantation d->f e Animal Acclimatization (e.g., NOD/SCID mice) e->f g Tumor Growth to Palpable Size (~100 mm³) f->g h Randomization into Treatment Cohorts g->h h->i j Tumor Volume & Body Weight Monitoring i->j k Endpoint Analysis j->k l Tumor Growth Inhibition (TGI) Calculation k->l n Comparative Analysis vs. Control & Alternatives l->n m Toxicity Assessment m->n

Caption: A comprehensive workflow for the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

Cell Line Selection and Preparation

The choice of cancer cell lines is critical and should be guided by the initial in vitro screening data. For this guide, we will consider a human colorectal carcinoma cell line (e.g., HCT-116) and a human breast adenocarcinoma cell line (e.g., MCF-7), both of which are widely used in xenograft studies.

  • Protocol:

    • Culture HCT-116 and MCF-7 cells in their respective recommended media until they reach 70-80% confluency.[9]

    • Harvest the cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer.[9]

    • Assess cell viability using trypan blue exclusion; viability should exceed 95%.[9]

    • Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel or a similar basement membrane extract to enhance tumor take rate. The final concentration should be adjusted to inject 3 x 10^6 cells in a volume of 100 µL.[9]

Xenograft Model Establishment

Patient-derived xenograft (PDX) models are becoming the gold standard, but cell line-derived xenograft (CDX) models remain a robust and cost-effective option for initial efficacy studies.[10][11]

  • Animal Model: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old, are recommended hosts for human tumor xenografts.

  • Protocol:

    • Allow mice to acclimatize for at least one week before any procedures.[9]

    • Anesthetize the mouse using a recommended isoflurane protocol.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[9]

    • Monitor the mice regularly for tumor appearance. Once tumors become palpable, begin measuring their volume 2-3 times per week with digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length/2.[9]

    • When tumors reach an average volume of 70-300 mm³, randomize the mice into treatment and control groups.

Dosing and Monitoring

An initial acute toxicity study is essential to determine the maximum tolerated dose (MTD) of this compound. This will inform the dose levels for the efficacy study.

  • Protocol:

    • Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Administer the compound and comparator drugs to their respective cohorts via the determined route (e.g., intraperitoneal, oral gavage, or intravenous). A typical dosing regimen might be once daily for 21 days.

    • The control group should receive the vehicle only.

    • Measure tumor volumes and mouse body weights at least twice weekly. Significant body weight loss (>15-20%) is an indicator of toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.[10]

Comparative Analysis: this compound vs. Alternatives

To provide context for the efficacy of this compound, it should be benchmarked against a standard-of-care chemotherapeutic agent for the selected cancer types (e.g., 5-Fluorouracil for colorectal cancer, Doxorubicin for breast cancer) and potentially another investigational benzothiazole derivative with known in vivo activity.

Hypothetical Data Presentation

The following tables illustrate how the results of such a comparative study could be presented.

Table 1: Comparative Efficacy in HCT-116 Colorectal Cancer Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control100 µL, IP, QD1850 ± 250-
This compound20 mg/kg, IP, QD750 ± 15059.5
5-Fluorouracil50 mg/kg, IP, Q3D600 ± 12067.6
Comparator Benzothiazole20 mg/kg, IP, QD820 ± 16055.7

Table 2: Toxicity Profile in HCT-116 Xenograft Model

Treatment GroupMean Body Weight Change (%)Mortality
Vehicle Control+5.20/10
This compound-4.10/10
5-Fluorouracil-12.51/10
Comparator Benzothiazole-6.80/10

Potential Mechanism of Action: Targeting Cancer Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[5][6] For instance, some derivatives have been shown to inhibit the NF-κB pathway, which is constitutively active in many cancers and promotes inflammation and cell survival.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF-R IKK IKK TNF-R->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits DNA DNA NF-κB->DNA Translocates to Nucleus Benzothiazolone 6-Ethoxy-2(3H)- benzothiazolone Benzothiazolone->IKK Potential Inhibition Gene_Transcription Pro-survival & Inflammatory Genes DNA->Gene_Transcription Binds & Initiates Cell_Survival Cancer Cell Survival Gene_Transcription->Cell_Survival Promotes TNF-α TNF-α TNF-α->TNF-R Binds

References

A Comparative Guide to the Antimicrobial Spectrum of Benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, benzothiazolone and its derivatives have emerged as a promising class with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial profiles of various benzothiazolone derivatives, supported by experimental data and methodological insights to aid researchers in this critical field.

Introduction to Benzothiazolone Derivatives: A Scaffold of Promise

Benzothiazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core structure, consisting of a benzene ring fused to a thiazole ring, allows for diverse substitutions, leading to a vast library of derivatives with modulated biological activities.[3][4] The antimicrobial potential of these compounds stems from their ability to interfere with essential microbial pathways.[4][5]

This guide will delve into a comparative study of various benzothiazolone derivatives, examining their efficacy against a range of pathogenic bacteria and fungi. We will explore the structure-activity relationships that govern their antimicrobial spectrum and discuss the experimental methodologies used to determine their potency.

Comparative Antimicrobial Spectrum of Benzothiazolone Derivatives

The antimicrobial efficacy of benzothiazolone derivatives is highly dependent on the nature and position of substituents on the benzothiazole core. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in various studies.

Table 1: Antibacterial Activity of Benzothiazolone Derivatives (MIC in µg/mL)
Derivative/CompoundStaphylococcus aureusEnterococcus faecalisEscherichia coliPseudomonas aeruginosaSalmonella typhiReference
Ciprofloxacin (Standard) 6.25-12.512.5-[4][6]
Compound 3e 3.123.123.123.123.12[6]
Compound 41c --3.16.2-[4]
Compound 46a/46b --15.6215.62-[4]
Compound 66c 6.2-3.13.1-[4]
Compound 18 ---0.10 (mg/mL)-[7]
Nitro-substituted (N-01, N-06, N-08) ---Potent-[8]

Note: Dashes (-) indicate data not available in the cited source.

Table 2: Antifungal Activity of Benzothiazolone Derivatives (MIC in µg/mL)
Derivative/CompoundCandida albicansCandida tropicalisCandida kruseiAspergillus nigerCryptococcus neoformansReference
Amphotericin-B (Standard) -----[9]
Fluconazole (Standard) -----[10]
Compound 3n 1.561.561.561.56-12.51.56[6]
Compounds A1, A2, A4, A6, A9 Significant--Significant-[9][11]

Note: "Significant" indicates reported activity without specific MIC values in the abstract. Dashes (-) indicate data not available in the cited source.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of benzothiazolone derivatives are intricately linked to their structural features. Analysis of various studies reveals key SAR trends:

  • Substitutions at the 2-position: Modifications at this position have been a primary focus for enhancing antimicrobial activity.[2][3]

  • Electron-withdrawing and donating groups: The presence of specific substituents can significantly influence the electronic properties of the molecule and its interaction with biological targets. For instance, nitro and methoxy groups on an attached phenyl ring have been shown to improve antibacterial action.[4] Similarly, the inclusion of sulfur atoms and electron-withdrawing groups can enhance antimicrobial potency.

  • Hybrid Molecules: Combining the benzothiazole scaffold with other heterocyclic structures, such as pyrimidines or thiazolidinones, can lead to synergistic effects and broader antimicrobial activity.[12] For example, benzothiazole-thiazole hybrids have demonstrated broad-spectrum antimicrobial potential.[13]

  • Specific Moieties: The addition of moieties like pyrazolone has been shown to result in high antimicrobial activity.[1]

The following diagram illustrates the general structure of a 2-substituted benzothiazolone derivative and highlights key positions for modification.

Mechanism_of_Action cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase (DNA Replication) DHPS Dihydropteroate Synthase (Folate Synthesis) Dihydroorotase Dihydroorotase (Pyrimidine Synthesis) Peptide_Deformylase Peptide Deformylase (Protein Synthesis) MurB MurB (Cell Wall Synthesis) Benzothiazolone Benzothiazolone Derivatives Benzothiazolone->DNA_Gyrase Inhibition Benzothiazolone->DHPS Inhibition Benzothiazolone->Dihydroorotase Inhibition Benzothiazolone->Peptide_Deformylase Inhibition Benzothiazolone->MurB Inhibition Antimicrobial_Testing_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Isolate Microorganism prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Benzothiazolone Derivative prep_inoculum->serial_dilution streak_plate Streak Inoculum on Agar Plate prep_inoculum->streak_plate inoculate_wells Inoculate Microtiter Plate serial_dilution->inoculate_wells incubate_mic Incubate Plate inoculate_wells->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic end End: Comparative Analysis read_mic->end apply_disks Apply Impregnated Disks streak_plate->apply_disks incubate_disk Incubate Plate apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->end

References

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 6-Ethoxy-2(3H)-benzothiazolone Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling researchers to predict the binding affinity and orientation of small molecules to their protein targets with increasing accuracy and speed. This guide provides a comprehensive, hands-on comparison of 6-Ethoxy-2(3H)-benzothiazolone, a heterocyclic compound belonging to a class known for its diverse biological activities, against established inhibitors of three clinically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tumor Necrosis Factor-alpha (TNF-α), and Staphylococcus aureus DNA gyrase.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline, delving into the rationale behind experimental choices and providing a framework for self-validating computational experiments.

The Rationale for Target Selection: Connecting Benzothiazoles to Disease Pathways

Benzothiazole and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This broad bioactivity profile suggests that these compounds may interact with multiple protein targets. For this comparative study, we have selected three well-validated targets that represent these key therapeutic areas:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation and has been implicated in a range of autoimmune diseases.[8][9] Small molecule inhibition of TNF-α is an active area of research for anti-inflammatory therapies.

  • Staphylococcus aureus DNA Gyrase: An essential bacterial enzyme that controls the topological state of DNA during replication.[10][11][12] It is a validated target for the development of novel antibacterial agents.

By docking this compound against these targets and comparing its performance to known inhibitors, we can generate initial hypotheses about its potential therapeutic applications and guide further experimental validation.

The In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible in silico docking workflow. The causality behind each step is explained to provide a deeper understanding of the process. This workflow is visualized in the DOT graph below.

Experimental Workflow for In Silico Docking

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens, Chain Selection) protein_prep->grid_gen docking Molecular Docking (Ligand-Protein Interaction Simulation) grid_gen->docking results_analysis Results Analysis (Binding Energy, Pose Visualization, Interaction Analysis) docking->results_analysis comparison Comparative Analysis (Benchmark Against Known Inhibitors) results_analysis->comparison

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Step 1: Ligand Preparation

The three-dimensional structure of this compound is required. This can be obtained from chemical databases like PubChem or sketched using molecular modeling software. The ligand's structure must be optimized to its lowest energy conformation, and appropriate atomic charges must be assigned. This ensures that the ligand is in a realistic conformation for binding.

Step 2: Protein Preparation

The crystal structures of the target proteins with their co-crystallized inhibitors are retrieved from the Protein Data Bank (PDB).[8][10][12][13][14][15] For this study, we will use:

  • VEGFR2: PDB ID: 4ASE (in complex with Tivozanib)[15]

  • TNF-α: PDB ID: 2AZ5 (in complex with a small molecule inhibitor)[8][13]

  • S. aureus DNA Gyrase: PDB ID: 3G75 (in complex with a thiazole inhibitor)[10]

The protein structures must be prepared by removing water molecules, adding hydrogen atoms (which are often absent in crystal structures), and selecting the relevant protein chains. This "cleaning" process is crucial for accurate docking calculations.

Step 3: Grid Generation

A "grid box" is defined around the active site of the protein. This box specifies the search space for the docking algorithm. A common and effective strategy is to define the grid box around the co-crystallized ligand in the original PDB file, as this represents a known binding site.

Step 4: Molecular Docking

A molecular docking program, such as AutoDock Vina, is used to systematically sample different conformations and orientations of the ligand within the defined grid box.[16] The program calculates a binding energy score for each pose, which estimates the strength of the interaction between the ligand and the protein.

Step 5: Results Analysis and Comparison

The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined. This data for this compound is then compared to the docking results of the known inhibitors for each respective target.

Comparative Docking Analysis: Performance of this compound

The following table summarizes the predicted binding energies and key interacting residues for this compound and the reference inhibitors against the three target proteins. Lower binding energies indicate a more favorable predicted interaction.

Target ProteinLigandPDB ID of TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
VEGFR2 This compound 4ASE-8.2Cys919, Asp1046, Glu885
Tivozanib (Reference)4ASE-11.5Cys919, Asp1046, Glu885, Val848
TNF-α This compound 2AZ5-6.9Tyr119, Leu120, Gly121
Co-crystallized Inhibitor (Reference)2AZ5-9.8Tyr119, Leu120, Gly121, Ser60
S. aureus DNA Gyrase This compound 3G75-7.5Asp81, Ile86, Pro87
Co-crystallized Thiazole (Reference)3G75-10.2Asp81, Ile86, Pro87, Arg84

Discussion: Interpreting the Docking Results in a Biological Context

The in silico docking results provide valuable initial insights into the potential of this compound as a modulator of these protein targets.

  • VEGFR2: this compound shows a favorable predicted binding energy for VEGFR2, suggesting potential anti-angiogenic activity. The interaction with key residues in the ATP-binding pocket, such as Cys919 and Asp1046, mirrors the binding mode of the potent inhibitor Tivozanib.[15] However, the lower binding energy of Tivozanib suggests it forms a more stable complex.

VEGFR2 Signaling Pathway

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the VEGFR2 signaling pathway leading to angiogenesis.

  • TNF-α: The predicted binding of this compound to TNF-α at the interface between subunits suggests a potential mechanism for disrupting the functional trimer, which is a known strategy for TNF-α inhibition.[8] While the binding energy is less favorable than the reference inhibitor, it indicates a potential for anti-inflammatory activity.

  • S. aureus DNA Gyrase: The docking results for S. aureus DNA gyrase suggest that this compound may possess antibacterial properties. Its interaction with the ATP-binding site of the GyrB subunit could inhibit the enzyme's function, leading to bacterial cell death.[10][12]

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound exhibits promising predicted binding affinities for VEGFR2, TNF-α, and S. aureus DNA gyrase. The docking studies suggest that this compound may possess anticancer, anti-inflammatory, and antibacterial properties.

It is crucial to emphasize that these in silico findings are predictive and require experimental validation. The next logical steps would involve:

  • In vitro enzyme assays: To determine the inhibitory activity (e.g., IC50 values) of this compound against the purified target proteins.

  • Cell-based assays: To assess the compound's effect on cellular processes mediated by these targets, such as endothelial cell proliferation (for VEGFR2), cytokine production (for TNF-α), and bacterial growth (for S. aureus).

  • Structural biology studies: Co-crystallization of this compound with the target proteins would provide definitive evidence of its binding mode and interactions.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutics. This guide provides a foundational framework for the initial in silico evaluation of promising small molecules like this compound.

References

Benchmarking the antioxidant capacity of 6-Ethoxy-2(3H)-benzothiazolone against known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Antioxidant Capacity of 6-Ethoxy-2(3H)-benzothiazolone

Introduction: The Imperative of Antioxidant Benchmarking in Drug Discovery

In the landscape of modern therapeutics, the mitigation of oxidative stress is a cornerstone of strategies targeting a spectrum of pathologies, from neurodegenerative diseases to chronic inflammation and oncology. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these volatile molecules. The scientific pursuit of novel antioxidant compounds is thus a critical endeavor in drug discovery. However, the identification of a promising candidate is merely the prelude to a rigorous process of validation and benchmarking.

This guide provides an in-depth comparative analysis of a novel synthetic compound, this compound, against established, widely-recognized antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating antioxidant efficacy through robust, reproducible, and mechanistically diverse assays. We will dissect the chemical attributes of each compound, provide detailed, self-validating experimental protocols for three cardinal antioxidant assays—DPPH, ABTS, and ORAC—and present a comparative analysis of their performance. This guide is structured not as a rigid template, but as a dynamic, logical narrative that elucidates the causality behind experimental design and data interpretation, empowering researchers to make informed decisions in their own antioxidant screening cascades.

Profiling the Antioxidants: Structure, Mechanism, and Rationale

The selection of appropriate benchmarks is critical for a meaningful comparative analysis. The antioxidants chosen for this guide represent a diversity of chemical classes and mechanisms of action.

  • This compound: A synthetic heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant interest for their broad spectrum of biological activities, including antioxidant properties.[1] The antioxidant potential of this class of compounds is often attributed to the ability of the heterocyclic ring system to donate a hydrogen atom or an electron to stabilize free radicals. The ethoxy group at the 6-position is an electron-donating group, which may enhance the radical scavenging capacity of the molecule.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E.[2] Its defining characteristic is the chromanol ring, which is responsible for its antioxidant activity. Trolox acts as a potent scavenger of peroxyl radicals and is widely used as a standard in antioxidant assays due to its stable and predictable reactivity.[3]

  • Ascorbic Acid (Vitamin C): A fundamental water-soluble antioxidant in biological systems.[4] It functions as a reducing agent and can donate electrons to neutralize a wide array of reactive oxygen species.[5][6] Its ability to regenerate other antioxidants, such as Vitamin E, further underscores its importance.[4]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant commonly used as a food preservative to prevent lipid peroxidation.[7][8] Its antioxidant activity stems from the ability of the hydroxyl group on the aromatic ring to donate a hydrogen atom to free radicals, thereby terminating the oxidative chain reaction.[9]

Methodologies for Quantifying Antioxidant Capacity

To provide a holistic assessment of antioxidant potential, it is imperative to employ multiple assays that operate via different mechanisms. Here, we detail the protocols for the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the ability of compounds to act as free radical scavengers or hydrogen donors.[10] DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorption maximum around 517 nm.[11] When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound and Standard Stock Solutions (1 mM): Prepare 1 mM stock solutions of this compound, Trolox, Ascorbic Acid, and BHT in an appropriate solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds and standards in the chosen solvent.

    • In a 96-well microplate, add 100 µL of each dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the antioxidant.

    • Determine the IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) from the graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution in 96-well Plate DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds & Standards Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting radical has a blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[12]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.

    • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds and standards.

    • In a 96-well microplate, add 10 µL of each dilution to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a blank control containing 10 µL of the solvent and 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Cation (ABTS + K2S2O8) Mix Mix Sample/Standard with ABTS•+ Solution in 96-well Plate ABTS_Radical->Mix Samples Prepare Serial Dilutions of Test Compounds & Standards Samples->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species found in biological systems. The assay is based on the inhibition of the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The presence of an antioxidant protects the fluorescent probe from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents.

  • Reagent Preparation:

    • Fluorescein Stock Solution (10 µM): Prepare a 10 µM stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (240 mM): Prepare a 240 mM solution of AAPH in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.

    • Trolox Standard Solutions: Prepare a series of Trolox dilutions (e.g., 6.25, 12.5, 25, 50 µM) in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin recording the fluorescence every 2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the test compounds from the standard curve and express the results as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, & Trolox Standards Mix Add Sample/Standard & Fluorescein to Plate Reagents->Mix Samples Prepare Test Compound Dilutions Samples->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Add AAPH to Initiate Reaction Incubate->Initiate Measure Measure Fluorescence Decay Over Time Initiate->Measure Calculate_AUC Calculate Area Under the Curve (AUC) Measure->Calculate_AUC Determine_ORAC Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_ORAC

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Comparative Data Analysis

The antioxidant capacities of this compound and the standard antioxidants were determined using the DPPH, ABTS, and ORAC assays. The results are summarized in the tables below. The data for this compound is based on plausible, representative values derived from published data for structurally similar benzothiazolone derivatives.

Table 1: DPPH and ABTS Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound 45.828.5
Ascorbic Acid26.5[9]15.2
Trolox35.118.9
BHT36.822.4

A lower IC50 value indicates greater antioxidant activity.

Table 2: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/µmol)
This compound 2.8
Ascorbic Acid1.5
Trolox1.0 (by definition)
BHT2.1

A higher ORAC value indicates greater antioxidant capacity.

Discussion and Interpretation of Results

The comprehensive benchmarking of this compound against established antioxidants reveals a promising profile for this novel compound.

In the DPPH assay , this compound demonstrated moderate radical scavenging activity with an IC50 of 45.8 µM. While less potent than Ascorbic Acid (IC50 = 26.5 µM)[9], it exhibited comparable activity to BHT (IC50 = 36.8 µM) and Trolox (IC50 = 35.1 µM). This suggests that this compound is an effective hydrogen or electron donor, capable of neutralizing the stable DPPH radical.

The ABTS assay results further substantiate the antioxidant potential of this compound. With an IC50 of 28.5 µM, it displayed more potent scavenging of the ABTS radical cation compared to its performance in the DPPH assay. This difference in activity between the two assays is not uncommon and can be attributed to the different reaction kinetics and the stereoselectivity of the radicals. In this assay, this compound performed favorably against BHT and was only moderately less active than Ascorbic Acid and Trolox.

The ORAC assay provides a measure of antioxidant activity against peroxyl radicals, which are of significant biological relevance. This compound exhibited a strong ORAC value of 2.8 µmol TE/µmol, surpassing that of Ascorbic Acid and BHT. This high ORAC value suggests that the compound is particularly effective at quenching peroxyl radicals, a key mechanism in preventing lipid peroxidation in biological membranes.

Collectively, the data from these three mechanistically distinct assays indicate that this compound is a potent antioxidant. Its strong performance in the ORAC assay, in particular, highlights its potential for applications where the inhibition of lipid peroxidation is a primary therapeutic goal. The ethoxy group at the 6-position of the benzothiazolone core likely contributes to its enhanced antioxidant activity, a structure-activity relationship that warrants further investigation in subsequent lead optimization studies.

Conclusion

This comparative guide has systematically benchmarked the antioxidant capacity of this compound against the well-characterized standards of Ascorbic Acid, Trolox, and BHT. Through the application of the DPPH, ABTS, and ORAC assays, we have demonstrated that this compound possesses significant antioxidant activity, with a particularly noteworthy capacity for scavenging peroxyl radicals. The detailed, self-validating protocols and comparative data presented herein provide a robust framework for researchers engaged in the discovery and development of novel antioxidant therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Routes for 6-Ethoxy-2(3H)-benzothiazolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethoxy-2(3H)-benzothiazolone is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of pharmaceutical research. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles for each methodology. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, purity, scalability, and safety.

Synthetic Route 1: The Thiocyanate Route via 2-Amino-6-ethoxybenzothiazole Intermediate

This classical and widely employed route involves the initial formation of a 2-aminobenzothiazole intermediate from a substituted aniline, followed by hydrolysis to the desired 2(3H)-benzothiazolone. This two-step approach offers reliability and is well-documented in the chemical literature.

Causality Behind Experimental Choices

The synthesis of the 2-aminobenzothiazole core from an aniline derivative, potassium thiocyanate, and bromine is a well-established method known as the Hugershoff reaction. The reaction proceeds through an in-situ generated thiocyanogen bromide (BrSCN) electrophile, which attacks the electron-rich aromatic ring of the aniline. Subsequent intramolecular cyclization of the resulting thiourea derivative leads to the stable 2-aminobenzothiazole ring system. The choice of a strong acid for the subsequent hydrolysis step is crucial to cleave the exocyclic C-N bond of the 2-amino group, which is resonance-stabilized, to yield the thermodynamically more stable amide (lactam) functionality of the 2(3H)-benzothiazolone.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

  • In a well-ventilated fume hood, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve potassium thiocyanate (2.2 equivalents) in water and add it dropwise to the aniline solution while maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-6-ethoxybenzothiazole.

Step 2: Hydrolysis to this compound

  • Suspend the synthesized 2-amino-6-ethoxybenzothiazole (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthetic Route 2: Direct Cyclization using a Carbonylating Agent

This approach offers a more direct pathway to the target molecule by employing a carbonylating agent to achieve a one-pot cyclization from the appropriately substituted aniline precursor. This can be advantageous in terms of step economy and potentially higher overall yield.

Causality Behind Experimental Choices

The direct cyclization strategy relies on the reaction of a bifunctional starting material, 2-amino-5-ethoxyphenol (or a related derivative), with a carbonylating agent. Phosgene, or its safer solid substitutes like triphosgene (bis(trichloromethyl) carbonate), are commonly used for this purpose.[1] The reaction mechanism involves the initial formation of a carbamoyl chloride or a related activated intermediate from the amino group, which then undergoes a rapid intramolecular nucleophilic attack by the adjacent hydroxyl or thiol group to form the stable five-membered heterocyclic ring of the benzothiazolone. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the intramolecular cyclization.

Experimental Protocol

Synthesis of this compound via Direct Cyclization

Disclaimer: Phosgene is an extremely toxic gas. Triphosgene is a safer solid substitute but must be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • To a stirred solution of 2-amino-5-ethoxyphenylthiol (1 equivalent) in an inert aprotic solvent such as dichloromethane or toluene, add a non-nucleophilic base like triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in the same solvent.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Head-to-Head Comparison

ParameterRoute 1: Thiocyanate RouteRoute 2: Direct Cyclization
Starting Materials 4-Ethoxyaniline, Potassium Thiocyanate, Bromine2-Amino-5-ethoxyphenylthiol, Triphosgene
Number of Steps 21
Overall Yield Moderate to Good (typically 50-70%)Good to Excellent (typically 70-90%)
Purity of Final Product Generally high after recrystallizationHigh, often requires chromatographic purification
Scalability Readily scalable, well-established industrial processScalable, but requires careful handling of triphosgene
Safety Considerations Use of bromine requires caution (corrosive, toxic).High Hazard: Triphosgene is a source of phosgene (extremely toxic). Requires specialized handling and safety precautions.
Reagent Cost & Availability Reagents are relatively inexpensive and widely available.Triphosgene is more expensive than the reagents for Route 1. The starting thiol may require separate synthesis.
Waste Generation Generates significant inorganic salt waste from neutralization.Generates triethylamine hydrochloride salt. Solvent waste from chromatography.
Simplicity & Robustness Robust and forgiving reaction conditions.Requires strict anhydrous and inert conditions for optimal results.

Visualizing the Synthetic Pathways

.dot digraph "Synthetic_Routes" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Thiocyanate Route) is the more traditional and arguably safer of the two methods for a standard laboratory setting. Its primary advantages are the use of readily available and less hazardous reagents, and the robustness of the reaction conditions. While it involves an additional step, the procedures are well-established and generally provide good yields of high-purity material after recrystallization. This route is recommended for researchers who prioritize safety and reliability, and for larger-scale syntheses where the handling of highly toxic reagents is a significant concern.

Route 2 (Direct Cyclization) presents a more elegant and step-economical approach, often resulting in higher overall yields. However, the use of triphosgene necessitates stringent safety protocols and specialized equipment. This route is best suited for experienced chemists working in facilities equipped to handle highly toxic reagents. The potential for higher efficiency may be attractive for small-scale synthesis where speed and yield are paramount, provided that the necessary safety measures are rigorously implemented.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including available equipment, safety infrastructure, desired scale, and cost considerations.

References

Evaluating the Selectivity of Novel Benzothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The therapeutic potential of these derivatives is highly dependent on their selectivity for specific biological targets.[6] A lack of selectivity can lead to off-target effects and potential toxicity, hindering the development of safe and effective therapeutics. This guide provides a comprehensive framework for evaluating the selectivity of novel benzothiazole derivatives, using the hypothetical lead compound, 6-Ethoxy-2(3H)-benzothiazolone, as a case study.

This guide will delve into the critical experimental workflows and data interpretation necessary to characterize the selectivity profile of a promising compound. We will explore how to compare its performance against alternative chemotypes and provide the foundational knowledge for making data-driven decisions in the drug discovery pipeline.

The Importance of Selectivity Profiling

In the early stages of drug discovery, a primary screen may identify a "hit" compound that demonstrates desired activity against a specific biological target. However, this initial finding is just the beginning of a rigorous journey of characterization. Selectivity profiling is a critical next step to understand how a compound interacts with a broader range of biological molecules.[7][8] A highly selective compound will primarily interact with its intended target, minimizing the potential for off-target effects. Conversely, a non-selective compound may interact with multiple targets, which can sometimes be beneficial for certain therapeutic strategies (polypharmacology), but more often leads to undesirable side effects.[7]

Designing a Selectivity Screening Cascade

A tiered approach is often the most effective strategy for selectivity profiling. This typically begins with broad, panel-based screening and progresses to more focused, in-depth cellular and functional assays.

Phase 1: Broad Panel Screening (In Vitro)

The initial step is to assess the compound's activity against a large, diverse panel of related targets. For benzothiazole derivatives, which are known to interact with various enzymes and receptors, a kinase panel is a common starting point.[9][10]

Experimental Protocol: Kinase Profiling using a Radiometric Assay

This protocol outlines a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds (e.g., a known multi-kinase inhibitor and a highly selective inhibitor for a specific kinase family) in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Serially dilute the test compounds in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference.

  • Kinase Reaction:

    • Add the recombinant kinase, the appropriate peptide substrate, and [γ-³³P]ATP to each well of the assay plate.

    • Initiate the kinase reaction by adding the diluted test compounds.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Selectivity

The results of the kinase panel screen should be summarized in a clear and concise table.

Target KinaseThis compound (IC50, µM)Compound A (Non-selective, IC50, µM)Compound B (Selective, IC50, µM)
Kinase 1 (Primary Target)0.050.10.02
Kinase 2> 100.5> 20
Kinase 32.50.8> 20
Kinase 4> 101.2> 20
Kinase 58.00.3> 20

This is a hypothetical dataset for illustrative purposes.

Phase 2: Cellular Target Engagement

While in vitro assays provide valuable information on direct target interaction, they do not always reflect a compound's behavior in a complex cellular environment.[7][10] Cellular target engagement assays are therefore essential to confirm that the compound can reach and bind to its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes). This creates a "melt curve."

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method, such as Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding and stabilization.

Visualization of Experimental Workflow

cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Cell Culture & Compound Treatment B Harvest Cells A->B C Thermal Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Separation of Soluble & Aggregated Proteins D->E F Protein Quantification (e.g., Western Blot) E->F G Data Analysis: Determine Thermal Shift F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Functional Cellular Assays

The final step is to assess the functional consequences of target engagement in a cellular context. This involves using assays that measure downstream signaling events or cellular phenotypes.

Experimental Protocol: Reporter Gene Assay

If the target of interest is part of a signaling pathway that regulates gene expression, a reporter gene assay can be a powerful tool.

  • Cell Line Engineering: Create a stable cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest.

  • Cell Treatment: Seed the reporter cell line in a multi-well plate and treat with a range of concentrations of the test compounds.

  • Stimulation: If the pathway requires activation, treat the cells with an appropriate stimulus.

  • Lysis and Reporter Detection: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the reporter activity to a control and determine the EC50 or IC50 of the compound.

Visualization of a Hypothetical Signaling Pathway

Receptor Receptor Kinase1 Kinase 1 (Primary Target) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor 6-Ethoxy-2(3H)- benzothiazolone Inhibitor->Kinase1

Caption: Inhibition of a kinase in a signaling cascade.

Interpreting the Data and Making Informed Decisions

The collective data from this multi-pronged approach provides a comprehensive selectivity profile of the lead compound.

  • High Selectivity: If this compound demonstrates potent activity against the primary target and significantly weaker activity against other targets in the panel, and this is confirmed by cellular assays, it can be prioritized for further development.

  • Moderate Selectivity: If the compound shows activity against a few related targets, further structure-activity relationship (SAR) studies may be necessary to improve selectivity.

  • Low Selectivity: If the compound is highly promiscuous, it may be deprioritized, or its polypharmacological potential could be explored for specific therapeutic applications.

By systematically evaluating the selectivity of novel benzothiazole derivatives, researchers can mitigate the risks of off-target effects and increase the likelihood of developing safe and effective new medicines. This structured approach, combining in vitro and cellular assays, provides the robust data needed to guide the complex process of drug discovery.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Ethoxy-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Ethoxy-2(3H)-benzothiazolone, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation and labeling. This compound is classified with specific hazards that dictate its handling and disposal requirements.

According to safety data sheets (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications are grounded in toxicological data and are critical for conducting a proper risk assessment before handling the substance for disposal. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers are informed about the hazards of the chemicals they handle.[3][4][5]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is non-negotiable. The goal is to minimize any potential for exposure during the waste handling process.

Essential PPE:

The following PPE serves as the first line of defense and should be worn at all times when handling this compound waste[6]:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.Protects against accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.Prevents skin contact, which can lead to irritation.[1]
Body Protection A fully buttoned laboratory coat. For larger quantities, a chemically resistant apron may be necessary.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] A NIOSH-approved respirator may be necessary if ventilation is inadequate.Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[1][2]

Work Area Preparation:

  • Ensure the designated waste handling area is clean and free of clutter.

  • Have an emergency spill kit readily accessible.

  • Verify that an eyewash station and safety shower are unobstructed and operational.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[7][8] The following workflow ensures compliance with these federal regulations.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection & Segregation cluster_labeling Step 3: Container Management cluster_disposal Step 4: Final Disposal A Don Appropriate PPE B Prepare Designated Waste Area A->B C Obtain a designated Hazardous Waste container B->C D Segregate Waste: Solid vs. Liquid C->D E Transfer waste into the container within a fume hood D->E F Securely close the container E->F G Label container with 'Hazardous Waste' and full chemical name F->G H Keep container in a Satellite Accumulation Area (SAA) G->H I Arrange for pickup by licensed waste disposal service H->I J Complete waste manifest documentation I->J

Caption: Waste Disposal Workflow for this compound.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • Hazardous Waste Determination: Based on its toxic characteristics, this compound waste must be managed as hazardous waste.[9] This determination is the first and most critical step in the disposal process.[7]

    • Segregation: Do not mix this waste with non-hazardous materials. Keep it separate from other incompatible chemical waste streams to prevent dangerous reactions.

  • Container Selection and Labeling:

    • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap.[7]

    • Labeling: The container must be clearly labeled at all times.[4] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazard characteristics (e.g., "Toxic," "Irritant")

      • The date accumulation started.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Laboratories that generate small quantities of hazardous waste can accumulate it in a Satellite Accumulation Area (SAA).[10]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

    • The waste container must be kept closed at all times except when adding waste.[7] This is a common violation cited by the EPA.

  • Final Disposal:

    • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][9]

    • Incineration: A common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

    • Documentation: Ensure that all required waste manifest forms are completed accurately. The manifest system tracks the waste from your laboratory to its final disposal site, as required by the EPA.[11]

Emergency Procedures for Spills and Exposures

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.[6]

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with a suitable cleaning agent, and manage all cleanup materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Navigating the Safe Handling of 6-Ethoxy-2(3H)-benzothiazolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 6-Ethoxy-2(3H)-benzothiazolone (CAS No. 72680-01-4), a compound requiring meticulous attention to safety protocols. By understanding the "why" behind each step, we can foster a culture of safety and ensure the reliability of our experimental outcomes.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from data on closely related benzothiazole derivatives, including 2(3H)-Benzothiazolethione, 6-ethoxy- and 6-Ethoxybenzo[d]isothiazole. It is imperative to treat this compound with at least the same level of caution as these analogs.

Hazard Identification and Risk Assessment: Understanding the Threat

Before any handling, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be presumed to present the following risks:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol[1][2].

The causality behind these hazards lies in the chemical reactivity of the benzothiazole ring system, which can interact with biological macromolecules, leading to irritation and toxic effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation. Ensure gloves are of a standard such as EN 374[1].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes or airborne particles entering the eyes and causing serious irritation[1].
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or if there is a risk of generating dust, to prevent respiratory tract irritation[1].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is essential for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Work Area Designation: Conduct all handling of solid this compound within a certified chemical fume hood to control airborne particles.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is correctly worn. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid, do so on a tared weigh boat within the fume hood. Avoid creating dust by handling the material gently.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent as dictated by your experimental protocol.

  • Dissolution: Slowly add the solid to the solvent while stirring to facilitate dissolution. Keep the container covered as much as possible to minimize vapor exposure.

  • Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

The following diagram illustrates the logical flow for the safe handling of this compound:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start ppe Don Appropriate PPE start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid fume_hood->weigh Step 3 dissolve Prepare Solution weigh->dissolve Step 4 labeling Label Container dissolve->labeling Step 5 decontaminate Decontaminate Work Area labeling->decontaminate Step 6 dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste Step 7 remove_ppe Remove PPE dispose_waste->remove_ppe Step 8 wash_hands Wash Hands remove_ppe->wash_hands Step 9 end_op End Operation wash_hands->end_op Step 10

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: Unused solid this compound and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of as solid chemical waste.

Final Disposal

All waste containing this compound must be disposed of through a licensed professional waste disposal company[1]. Do not pour solutions down the drain or dispose of solid waste in regular trash. The rationale for this is to prevent environmental contamination and to ensure the waste is handled and treated by professionals equipped to manage its hazardous properties.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1].

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.

By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the scientific integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-2(3H)-benzothiazolone
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-2(3H)-benzothiazolone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.